molecular formula C8H15BrO B2480175 6-(Bromomethyl)-2,2-dimethyloxane CAS No. 1871726-65-6

6-(Bromomethyl)-2,2-dimethyloxane

Cat. No.: B2480175
CAS No.: 1871726-65-6
M. Wt: 207.111
InChI Key: LUMCRRAGIXQCBJ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,2-dimethyloxane (CAS 1871726-65-6) is a valuable organic building block with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . This compound features a bromomethyl group (-CH2Br) attached to a 2,2-dimethyloxane (a tetrahydropyran) ring system, a structure represented by the SMILES notation CC1(C)OC(CBr)CCC1 . The bromomethyl functional group makes this molecule a versatile alkylating agent and an excellent intermediate for further chemical synthesis in medicinal chemistry and drug discovery research. It is commonly used in nucleophilic substitution reactions, where it can introduce the 2,2-dimethyloxane moiety into more complex molecules, and in the synthesis of specialized spirocyclic compounds . Researchers utilize such brominated intermediates to create novel molecular architectures, including azaspirocyclic systems and other complex heterocycles that are of significant interest in pharmaceutical development . The product is subject to cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-2,2-dimethyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-8(2)5-3-4-7(6-9)10-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMCRRAGIXQCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871726-65-6
Record name 6-(bromomethyl)-2,2-dimethyloxane
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Foundational & Exploratory

6-(Bromomethyl)-2,2-dimethyloxane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-(Bromomethyl)-2,2-dimethyloxane

Introduction

6-(Bromomethyl)-2,2-dimethyloxane is a heterocyclic organic compound featuring a saturated six-membered oxane (tetrahydropyran) ring. Its structure is distinguished by two key features: a reactive primary bromomethyl group at the 6-position and a gem-dimethyl substitution at the 2-position. This combination makes it a valuable, yet specialized, building block in synthetic organic chemistry. The bromomethyl group serves as a potent electrophilic handle for introducing the 2,2-dimethyloxane moiety into more complex molecular architectures via nucleophilic substitution reactions.[1] Concurrently, the gem-dimethyl group is a well-recognized motif in medicinal chemistry, often incorporated to enhance the metabolic stability and improve the pharmacokinetic profile of drug candidates by sterically shielding adjacent functional groups from enzymatic degradation.[2]

This guide provides a comprehensive technical overview of 6-(Bromomethyl)-2,2-dimethyloxane, designed for researchers, medicinal chemists, and drug development professionals. It covers the compound's core physicochemical properties, predictive spectroscopic analysis, a plausible synthetic pathway, its characteristic reactivity, potential applications in drug discovery, and essential safety protocols.

Core Chemical and Physical Properties

The fundamental properties of 6-(Bromomethyl)-2,2-dimethyloxane are summarized below. While experimentally determined data is scarce in public literature, computed properties from reliable databases provide a strong foundation for its chemical behavior.

PropertyValueSource
IUPAC Name 6-(bromomethyl)-2,2-dimethyloxane[3]
CAS Number 1871726-65-6[4]
Molecular Formula C₈H₁₅BrO[3][4]
Molecular Weight 207.11 g/mol [4]
Monoisotopic Mass 206.03062 Da[3]
SMILES CC1(C)OC(CBr)CCC1[4]
InChIKey LUMCRRAGIXQCBJ-UHFFFAOYSA-N[3]
XLogP (Computed) 2.4[3]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bonds 1[5]

Spectroscopic Profile (Elucidation and Interpretation)

Precise structural confirmation is paramount in synthesis. The following is a predictive analysis of the expected spectroscopic data for 6-(Bromomethyl)-2,2-dimethyloxane, grounded in established principles of NMR, MS, and IR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chirality at the C6 position and the conformational rigidity of the oxane ring.

  • δ 3.4-3.7 ppm (2H, m): The diastereotopic protons of the bromomethyl (-CH₂Br) group are anticipated in this region. The electron-withdrawing effect of the bromine atom causes a significant downfield shift.[6] Their proximity to a chiral center (C6) makes them magnetically non-equivalent, likely resulting in a complex multiplet (dd or AB quartet).

  • δ 3.5-3.9 ppm (1H, m): The proton attached to C6 (-CH-O-) would appear in this region, coupled to the adjacent ring protons and the bromomethyl protons.

  • δ 1.2-1.8 ppm (6H, m): The methylene protons on the oxane ring (C3, C4, C5) would resonate in this aliphatic region as a series of complex, overlapping multiplets.

  • δ 1.1-1.3 ppm (6H, s): The six protons of the two methyl groups at the C2 position are equivalent and should appear as a sharp singlet, a characteristic signal for the gem-dimethyl group.

¹³C NMR Spectroscopy:

  • δ ~75-80 ppm: The carbon of the C-O bond in the ring (C6).

  • δ ~70-75 ppm: The quaternary carbon bearing the gem-dimethyl groups (C2).

  • δ ~35-40 ppm: The carbon of the bromomethyl group (-CH₂Br).

  • δ ~20-35 ppm: The remaining aliphatic carbons of the oxane ring (C3, C4, C5) and the methyl carbons of the gem-dimethyl group.

Mass Spectrometry (MS): The mass spectrum will provide unambiguous confirmation of the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). This will result in two peaks of nearly equal intensity at m/z 206 and 208.

  • Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (M-Br)⁺ and cleavage of the bromomethyl group (M-CH₂Br)⁺.

Infrared (IR) Spectroscopy:

  • 2950-2850 cm⁻¹: Strong C-H stretching vibrations from the aliphatic methyl and methylene groups.

  • 1100-1050 cm⁻¹: A strong, characteristic C-O-C stretching band for the ether linkage within the oxane ring.

  • ~650 cm⁻¹: A moderate C-Br stretching vibration.

Synthesis and Purification

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product cluster_purification Workup & Purification start (2,2-dimethyloxan-6-yl)methanol reagents 1. PPh₃, CBr₄ 2. Dichloromethane (DCM) 3. 0°C to Room Temp start->reagents Appel Reaction product 6-(Bromomethyl)-2,2-dimethyloxane reagents->product purification 1. Aqueous Workup 2. Extraction 3. Silica Gel Chromatography product->purification

Proposed synthetic workflow for 6-(Bromomethyl)-2,2-dimethyloxane.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (2,2-dimethyloxan-6-yl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with additional hexane.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 6-(Bromomethyl)-2,2-dimethyloxane.

Chemical Reactivity and Synthetic Utility

The primary locus of reactivity in 6-(Bromomethyl)-2,2-dimethyloxane is the C-Br bond. As a primary alkyl bromide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] This allows for the covalent attachment of the 2,2-dimethyloxane scaffold to a wide variety of molecular frameworks.

Key Reactions:

  • With N-nucleophiles (Amines): Reacts with primary or secondary amines to form secondary or tertiary amines, respectively, establishing a new C-N bond.

  • With O-nucleophiles (Alcohols, Phenols): Reacts with alkoxides or phenoxides to form ethers (Williamson ether synthesis), creating a C-O bond.

  • With S-nucleophiles (Thiols): Readily reacts with thiolates to generate thioethers, forming a C-S bond.

  • With C-nucleophiles (Enolates, Organometallics): Can be used to alkylate carbon nucleophiles like enolates or organocuprates, leading to the formation of a new C-C bond.

The oxane ring itself is chemically robust and generally unreactive under the conditions used for Sₙ2 reactions, providing a stable core.

G cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Sₙ2 Products center 6-(Bromomethyl)-2,2-dimethyloxane amine R₂NH (Amine) center->amine alkoxide RO⁻ (Alkoxide) center->alkoxide thiolate RS⁻ (Thiolate) center->thiolate enolate Enolate center->enolate product_n C-N Bond Formation amine->product_n product_o C-O Bond Formation (Ether) alkoxide->product_o product_s C-S Bond Formation (Thioether) thiolate->product_s product_c C-C Bond Formation enolate->product_c

Reactivity profile of 6-(Bromomethyl)-2,2-dimethyloxane with various nucleophiles.

Applications in Research and Drug Development

While specific applications of this compound are not yet widely documented, its structural features suggest significant potential as a versatile intermediate in medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD): The 2,2-dimethyloxane moiety is an attractive fragment for screening against biological targets. Its defined three-dimensional shape, combined with the metabolic stability conferred by the gem-dimethyl group, makes it a valuable starting point for developing more potent ligands.

  • Improving Druggability: The primary utility of this reagent is to introduce the 2,2-dimethyloxane group into existing lead compounds. This strategic modification can address common issues in drug development:

    • Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," preventing enzymatic oxidation at adjacent positions, thereby increasing the half-life of a drug.[2]

    • Solubility and Lipophilicity: The oxane ring can modulate a molecule's physicochemical properties, such as its lipophilicity (LogP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[8]

  • Scaffold Hopping: It can be used as a replacement for other less stable or less desirable cyclic systems in a lead optimization campaign, providing a new chemical space to explore for improved activity and properties.

Safety, Handling, and Storage

As with any reactive alkylating agent, 6-(Bromomethyl)-2,2-dimethyloxane must be handled with appropriate caution. The following guidelines are based on the safety profiles of similar brominated organic compounds.[9][10]

Hazard CategoryPrecautionary MeasuresSource(s)
Skin Irritation Causes skin irritation. Wear nitrile or neoprene gloves. Wash hands thoroughly after handling.[10]
Eye Irritation Causes serious eye irritation. Wear safety goggles or a face shield.[9]
Inhalation May cause respiratory irritation. Handle exclusively in a well-ventilated chemical fume hood.[9][11]
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke in the laboratory.[10]

Handling:

  • All manipulations should be performed inside a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves, is mandatory.[9][11]

  • Avoid generating mists or vapors.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

References

  • PubChemLite. 6-(bromomethyl)-2,2-dimethyloxane (C8H15BrO).
  • TCI Chemicals. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CDH Fine Chemical. material safety data sheet sds/msds.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CymitQuimica. d.
  • BLDpharm. 1871726-65-6|6-(Bromomethyl)-2,2-dimethyloxane.
  • Benchchem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
  • PubChem. (6R)-6-(bromomethyl)-4,4-dimethyloxan-2-one | C8H13BrO2 | CID 177699230.
  • Benchchem. An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxynaphthalene.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.
  • Benchchem. An In-depth Technical Guide to 6-Bromo-2,3-dimethylquinoxaline: Discovery, Synthesis, and Potential Applications.
  • ScienceOpen. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability.
  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry.

Sources

structure-activity relationship of brominated oxanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Structure-Activity Relationship of Brominated Oxanes

Abstract

The oxane (tetrahydropyran) ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The strategic introduction of bromine atoms onto this framework can profoundly influence molecular properties, including lipophilicity, metabolic stability, and target binding affinity, often enhancing therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of brominated oxanes. We delve into the synthetic strategies for their creation, the analytical techniques for their characterization, and the methodologies for evaluating their biological effects, with a primary focus on anticancer activity. By synthesizing insights from established literature, this document serves as a technical resource for researchers, chemists, and drug development professionals, offering a foundation for the rational design of novel brominated oxane-based therapeutics.

Introduction to Brominated Oxanes in Chemical Biology

The six-membered oxane heterocycle is a cornerstone of medicinal chemistry, prized for its conformational stability and its capacity to engage in hydrogen bonding. Concurrently, the incorporation of halogens, particularly bromine, has become a powerful strategy in drug design.[1] Marine organisms, in particular, are a rich source of brominated natural products, demonstrating the utility of this element in generating bioactive molecules.[2][3][4][5]

The "bromine advantage" stems from several key physicochemical effects:

  • Increased Lipophilicity: Bromine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Blocking: A strategically placed bromine atom can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life.

  • Halogen Bonding: The bromine atom possesses an electropositive region known as a "sigma-hole," which can form a non-covalent, stabilizing interaction with electronegative atoms (like oxygen or nitrogen) in a biological target's active site.[1][5] This can lead to enhanced binding affinity and potency.

This guide focuses on the intersection of these two concepts: the SAR of oxane rings bearing one or more bromine atoms, exploring how the interplay of structure and bromine substitution dictates biological function.

The Structure-Activity Relationship (SAR) Landscape

Understanding the SAR is fundamental to medicinal chemistry, as it provides the principles for optimizing a lead compound into a viable drug candidate.[6][7] For brominated oxanes, the key structural variables that modulate biological activity are multifaceted.

  • Number and Position of Bromine Atoms: The degree and location of bromination are critical. Polybromination can significantly increase potency, but may also increase toxicity. The specific regio- and stereochemistry of the bromine atom(s) determines the molecule's three-dimensional shape and its ability to fit into a target's binding pocket. For example, studies on other brominated heterocyclic systems have shown that the specific position of the bromine atom is essential for anticancer activity.[8]

  • Stereochemistry: The stereochemical configuration of substituents on the oxane ring, including the bromine atoms, is paramount. Different diastereomers or enantiomers of the same compound can have vastly different biological activities.

  • Influence of Other Substituents: The presence of other functional groups (e.g., hydroxyl, alkyl, aryl) on the oxane scaffold works in concert with the bromine atoms to define the overall pharmacological profile.

SAR_Principles cluster_SAR Key Structural Variables Core Brominated Oxane Scaffold Position Bromine Position Axial vs. Equatorial Specific Carbon (C2, C3, C4) Core->Position influences Number Number of Bromines Monobrominated Di/Polybrominated Core->Number influences Stereochem Stereochemistry Relative (cis/trans) Absolute (R/S) Core->Stereochem influences Other_Groups Other Substituents Aryl, Alkyl, etc. Modulates Polarity & Size Core->Other_Groups influences Activity Biological Activity (e.g., Cytotoxicity, Antimicrobial) Position->Activity Number->Activity Stereochem->Activity Other_Groups->Activity

Caption: Key structural variables defining the SAR of brominated oxanes.

Synthesis and Characterization of Brominated Oxanes

The rational exploration of SAR requires robust synthetic and analytical methodologies. The synthesis of brominated oxanes can be approached through various strategies, including the direct bromination of an existing oxane ring or the cyclization of a brominated acyclic precursor.[9]

Detailed Protocol 1: Synthesis of a Model Brominated Oxane via Oxidative Bromination

This protocol describes a general method for the bromination of an activated position on a pre-existing oxane derivative, using an environmentally benign oxidant system. This approach avoids the use of hazardous molecular bromine.[10]

Objective: To synthesize a monobrominated oxane derivative from a suitable precursor.

Materials:

  • Substituted oxane precursor (1.0 eq)

  • Ammonium bromide (NH₄Br) (1.2 eq)[10]

  • Oxone® (potassium peroxymonosulfate) (1.1 eq)[10][11][12]

  • Methanol (solvent)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted oxane precursor (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium bromide (1.2 eq) to the solution and stir until it dissolves.

  • Initiation: In a separate flask, dissolve Oxone® (1.1 eq) in deionized water. Add this aqueous solution dropwise to the methanolic solution of the oxane and bromide salt at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours at ambient temperature.[10]

  • Workup:

    • Quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure brominated oxane.

Causality: The combination of a bromide salt and an oxidant like Oxone® generates a mild electrophilic bromine species in situ, which then reacts with the oxane substrate.[12] Methanol or water serves as a green solvent.[10] This method provides high regioselectivity for activated positions on aromatic or heterocyclic rings.[10]

Structural Characterization

Unambiguous determination of the product's structure, including the position and stereochemistry of the bromine atom, is crucial.

  • Mass Spectrometry (MS): Confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity and assign the bromine's position.[15]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds, confirming relative and absolute stereochemistry.[16][17][18]

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Start Oxane Precursor Reaction Bromination (e.g., Oxone/NH4Br) Start->Reaction Workup Workup & Purification (Chromatography) Reaction->Workup MS Mass Spectrometry (Verify Mass & Isotope Pattern) Workup->MS NMR NMR Spectroscopy (Determine Connectivity) Workup->NMR XRAY X-ray Crystallography (Confirm 3D Structure) Workup->XRAY Final Pure, Characterized Brominated Oxane MS->Final NMR->Final XRAY->Final

Caption: General workflow for the synthesis and characterization of brominated oxanes.

Biological Evaluation and SAR Insights

The primary motivation for synthesizing brominated oxanes is to explore their potential as therapeutic agents. Anticancer activity is a prominent feature of many brominated natural products.[19][20][21][22]

Anticancer Activity

Numerous studies have demonstrated that brominated heterocyclic compounds exhibit potent cytotoxicity against a variety of cancer cell lines.[23][24][25] The mechanism often involves the induction of programmed cell death (apoptosis), cell cycle arrest, or the generation of reactive oxygen species (ROS).[19][20] While specific SAR data for simple brominated oxanes is sparse, we can extrapolate from related brominated structures to guide discovery.

Table 1: Cytotoxicity Data for Selected Brominated Bioactive Compounds

Compound Class Specific Compound Cancer Cell Line IC₅₀ (µM) Reference
Brominated Furanone (E)-5-(bromomethylene)-2(5H)-furanone PC-3 (Prostate) 0.31 ± 0.02 [23]
Brominated Furanone (E)-5-(bromomethylene)-2(5H)-furanone U-251 (Glioblastoma) 0.40 ± 0.04 [23]
Brominated Plastoquinone BrPQ5 MCF-7 (Breast) 33.57 ± 1.7 [20]
Brominated Plastoquinone BrPQ5 MDA-MB-231 (Breast) 33.65 ± 2.2 [20]
Brominated Quinolines 3,5,6,7-tetrabromo-8-methoxyquinoline HT29 (Colon) 15.0 [25]
Brominated Quinolines 3,5,6,7-tetrabromo-8-methoxyquinoline C6 (Glioblastoma) 15.4 [25]
Brominated Acetylene (from Haliclona sp.) MCF-7 (Breast) 32.5 [24]

| Brominated Coelenteramine | 3-(4-bromophenyl)pyrazin-2-amine | PC-3 (Prostate) | 24.3 |[8] |

Note: IC₅₀ values represent the concentration of a compound required to inhibit the growth of 50% of a cell population and can vary between studies.[19]

This data collectively suggests that the bromophenyl moiety is frequently associated with potent anticancer properties.[8][26] Studies on brominated plastoquinone analogs, for instance, showed that the compound BrPQ5 induced cytotoxicity in MCF-7 breast cancer cells via cell cycle arrest and oxidative stress.[20][21][22]

Apoptosis_Pathway Compound Brominated Oxane Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound->Bcl2 suppresses ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS induces Mito Mitochondrial Stress ROS->Mito Bax Bax (Pro-apoptotic) Activation Mito->Bax Caspase Caspase Cascade Activation Bcl2->Caspase inhibits Bax->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A potential ROS-mediated apoptotic pathway induced by bioactive compounds.[19]

Detailed Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of the synthesized brominated oxanes on a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7)[20]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (brominated oxane) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated oxane in culture medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should be non-toxic (typically <0.5%). Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.[20]

Self-Validation: The inclusion of positive (e.g., a known chemotherapy drug like Doxorubicin) and negative (vehicle) controls ensures the validity of the assay. The reproducibility of the dose-response curve across replicate experiments confirms the reliability of the IC₅₀ value.[20]

Conclusion and Future Directions

The strategic bromination of the oxane scaffold presents a compelling avenue for the discovery of novel therapeutic agents. The structure-activity relationship is intricately governed by the number, position, and stereochemistry of the bromine substituents, in addition to the overall molecular architecture. Evidence from related heterocyclic systems strongly suggests that brominated oxanes are promising candidates for anticancer drug development, potentially acting through mechanisms like the induction of apoptosis and cell cycle arrest.[19][20]

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing focused libraries of brominated oxanes to systematically probe the effects of each structural variable.

  • Mechanism of Action Elucidation: Moving beyond cytotoxicity to identify the specific molecular targets and signaling pathways affected by the most potent compounds.

  • Computational Modeling: Employing molecular docking and dynamics simulations to predict interactions with biological targets and rationalize observed SAR trends.

  • Exploring Other Therapeutic Areas: Investigating the potential of brominated oxanes as antimicrobial, anti-inflammatory, or neuroprotective agents, building on the diverse activities observed in marine natural products.[2][4][27][28]

By integrating rational design, robust synthesis, and comprehensive biological evaluation, the full therapeutic potential of brominated oxanes can be unlocked.

References

  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017). ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). ACS Publications. [Link]

  • The Oxepane Motif in Marine Drugs. (2017). PubMed Central. [Link]

  • Preparation of brominated 2-alkoxythiophenes via oxidation and etherification of 2-thienyltrifluoroborate salts. (2012). PubMed. [Link]

  • Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. (2020). ResearchGate. [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (n.d.). PubMed Central. [Link]

  • Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. (2010). Thieme Chemistry. [Link]

  • Brominated natural products at different trophic levels in the Baltic Sea. (2007). Diva-Portal.org. [Link]

  • Marine Natural Products: A Promising Source of Environmentally Friendly Antifouling Agents for the Maritime Industries. (2022). Frontiers. [Link]

  • Bromination mechanism by using oxone/potassium bromide. (n.d.). ResearchGate. [Link]

  • Kinetics and mechanism of oxidation of glycine and alanine by Oxone® catalyzed by bromide ion. (2014). SciELO. [Link]

  • A new cytotoxic brominated acetylenic hydrocarbon from the marine sponge Haliclona sp. with a selective effect against human breast cancer. (2013). PubMed. [Link]

  • The Bromination and Accompanying Rearrangement of the Polycyclic Oxetane 2,4-Oxytwistane. (n.d.). ResearchGate. [Link]

  • Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. (2024). PubMed. [Link]

  • Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. (2024). ResearchGate. [Link]

  • High-Temperature Bromination XIII[2]: Bromination of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3dicarboxylate. (n.d.). ResearchGate. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). PubMed Central. [Link]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). MDPI. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PubMed Central. [Link]

  • Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. (2025). PubMed Central. [Link]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). ResearchGate. [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). PubMed Central. [Link]

  • Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117. (2022). ResearchGate. [Link]

  • SAR: Structure Activity Relationships. (2025). CDD Vault. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • On-line spectroscopic study of brominated flame retardant extraction in supercritical CO2. (2021). PubMed. [Link]

  • Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. (n.d.). PubMed Central. [Link]

  • The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. [Link]

  • Oxy-Polybrominated Diphenyl Ethers from the Indonesian Marine Sponge, Lamellodysidea herbacea: X-ray, SAR, and Computational Studies. (2021). MDPI. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Publications. [Link]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). PubMed Central. [Link]

  • X-Ray Crystallography. (2010). Tulane University. [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). MDPI. [Link]

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2,2-Dimethyloxane Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2-dimethyloxane scaffold (systematically 2,2-dimethyltetrahydropyran ) represents a privileged structural motif in medicinal chemistry, valued for its ability to modulate lipophilicity, enforce conformational rigidity via the Thorpe-Ingold effect , and block metabolic hotspots. While often overshadowed by its 4-membered analog (2,2-dimethyloxetane), the 6-membered oxane ring offers distinct advantages in stability and spatial projection, serving as a bioisostere for cyclohexyl and phenyl rings.

This guide provides a technical deep-dive into the synthesis, pharmacological application, and metabolic profile of 2,2-dimethyloxane derivatives, with a specific focus on 2,2-dimethylchromans (benzopyrans) as a clinically validated subclass.

Structural & Physicochemical Properties[1][2][3][4]

The Gem-Dimethyl Effect (Thorpe-Ingold)

The introduction of a gem-dimethyl group at the C2 position of the tetrahydropyran (THP) ring induces significant conformational bias. Unlike the flexible unsubstituted THP, the 2,2-dimethyl variant experiences the Thorpe-Ingold effect , where the internal bond angle compression (


C-C-C) forces the ring into a more rigid chair conformation.
  • Conformational Locking: The bulky methyl groups prefer the equatorial position to minimize 1,3-diaxial interactions, but the gem-substitution forces one methyl axial. This creates a "locked" conformation that can pre-organize the molecule for receptor binding, reducing the entropic penalty of binding.

  • Lipophilicity Modulation: The ether oxygen lowers

    
     relative to a cyclohexane ring (approx. 
    
    
    
    ), while the gem-dimethyl group adds lipophilicity back in a controlled manner, often improving membrane permeability without compromising solubility to the extent of a purely carbocyclic analog.
Bioisosterism

The 2,2-dimethyloxane moiety acts as a non-planar bioisostere for:

  • Phenyl rings: Providing "escape from flatland" to improve solubility.

  • Cyclohexyl rings: Introducing a hydrogen bond acceptor (ether oxygen) while maintaining steric bulk.

  • Isopropyl ethers: Reducing rotational freedom.

Synthetic Strategies

The construction of the 2,2-dimethyloxane ring requires overcoming the steric hindrance of the quaternary center. Two primary pathways are dominant in process chemistry: Prins Cyclization and Hetero-Diels-Alder/Hydrogenation .

Pathway A: Acid-Catalyzed Prins Cyclization

This is the most direct method for generating 4-functionalized derivatives (e.g., 4-hydroxy or 4-halo).

  • Mechanism: Condensation of a homoallylic alcohol (e.g., 3-methyl-3-buten-1-ol) with an aldehyde or ketone.

  • Key Intermediate: Oxocarbenium ion.[1][2]

  • Selectivity: The gem-dimethyl group on the alkene component accelerates cyclization via the Thorpe-Ingold effect.

Pathway B: Hydrogenation of 2,2-Dimethyl-4-pyrones

Commonly used when the starting material is a commercially available pyrone or chromone.

  • Substrate: 2,2-dimethyl-2,3-dihydro-4H-pyran-4-one.

  • Reagent:

    
    , Pd/C (10%).
    
  • Outcome: Quantitative reduction to the saturated ketone.

Visualization: Synthetic Decision Tree

Synthesis_Pathways Start Target: 2,2-Dimethyloxane Method_A Method A: Prins Cyclization Start->Method_A If 4-OH/Halo needed Method_B Method B: Hydrogenation Start->Method_B If 4-Ketone needed Method_C Method C: Intramolecular Etherification Start->Method_C For complex scaffolds Substrate_A 3-methyl-3-buten-1-ol + Carbonyl Method_A->Substrate_A Substrate_B 2,2-dimethyl-2,3-dihydro-4H-pyran-4-one Method_B->Substrate_B Intermed_A Oxocarbenium Ion Substrate_A->Intermed_A Acid Cat. Product_B 2,2-dimethyloxan-4-one Substrate_B->Product_B H2, Pd/C Substrate_C 1,5-Diol Precursor Product_A 4-Functionalized 2,2-dimethyloxane Intermed_A->Product_A Nucleophilic Trap

Caption: Decision matrix for selecting the optimal synthetic route based on the desired functionalization at the C4 position.

Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydropyran-4-one

This protocol describes the reduction of the dihydro-precursor, a robust method scalable to kilogram quantities.

Reagents:

  • 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.1 equiv by wt)

  • Ethanol (anhydrous)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one (10.0 g, 79.3 mmol) in anhydrous ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an argon blanket to prevent ignition.

  • Hydrogenation: Seal the vessel and purge with

    
     gas (3 cycles). Pressurize to 40 psi (2.7 bar) and stir vigorously at room temperature (
    
    
    
    ).
  • Monitoring: Monitor reaction progress via TLC (SiO2, 20% EtOAc/Hexanes) or GC-MS. The starting enone peak should disappear within 4–6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    , 200 mbar) to yield the crude oil.
    
  • Purification: Distillation under reduced pressure (bp 60–65 °C at 15 mmHg) affords 2,2-dimethyltetrahydropyran-4-one as a clear, colorless oil.

    • Yield: 8.6 g (85%).

    • Characterization:

      
       NMR (
      
      
      
      ):
      
      
      1.25 (s, 6H), 2.45 (t, 4H), 3.75 (t, 4H) - Note: Chemical shifts are representative.

Medicinal Chemistry Case Study: CR-6 (Neuroprotection)

While simple 2,2-dimethyloxanes are common intermediates, the fused 2,2-dimethylchroman system (benzopyran) represents the most bioactive application of this scaffold.

Compound: CR-6 (3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran) Therapeutic Area: Neuroprotection (Ischemic Stroke), Antioxidant.[3]

Mechanism of Action

CR-6 mimics the antioxidant activity of Vitamin E (which contains the same 2,2-dimethylchroman core). The gem-dimethyl group at C2 serves two critical functions:

  • Lipophilic Anchor: It enhances membrane residence time, positioning the phenolic headgroup at the lipid-water interface to intercept peroxyl radicals.

  • Metabolic Blockade: It prevents oxidation at the position alpha to the ether oxygen, forcing metabolism to occur on the aromatic ring or the side chain.

Metabolic Stability & Pathway

Metabolism of CR-6 reveals the protective nature of the gem-dimethyl group. The C2 position remains intact, while the molecule undergoes oxidation at the electron-rich aromatic system.

Key Metabolites:

  • Quinone (2a): Resulting from two-electron oxidation of the phenol.

  • Spiro-dione (2b): A rearrangement product indicating ring opening after quinone formation, not direct ether cleavage.

  • Hydroxylation (4): Occurs at the benzylic C4 position, not C2.

Visualization: Metabolic Fate of CR-6

Metabolism_CR6 cluster_legend Key Insight CR6 CR-6 (Parent) 2,2-dimethylchroman core Quinone Metabolite 2a (Quinone) CR6->Quinone 2e- Oxidation (ROS Scavenging) C4_OH Metabolite 4 (4-Hydroxy-CR6) CR6->C4_OH CYP450 Benzylic Hydroxylation Catechol Metabolite 5 (Catechol) CR6->Catechol Demethylation (7-OMe -> 7-OH) Spiro Metabolite 2b (Spiro-dione) Quinone->Spiro Ring Contraction Rearrangement Note Gem-dimethyl group (C2) remains INTACT, blocking alpha-oxidation.

Caption: Metabolic pathway of CR-6. The gem-dimethyl group successfully blocks metabolic attack at the C2 ether position, directing biotransformation to the aromatic system.

Comparison of Cyclic Ether Scaffolds

The choice between 2,2-dimethyloxane and its analogs depends on the desired physicochemical profile.

Feature2,2-Dimethyloxane (6-membered)2,2-Dimethyloxetane (4-membered)Tetrahydrofuran (5-membered)
Ring Strain Low (Stable)High (~26 kcal/mol)Moderate
Metabolic Stability High (Gem-dimethyl blocks

-ox)
Moderate (Ring opening risk)Low (Liable to

-hydroxylation)
Lipophilicity (

)
HigherLower (Polar bioisostere)Intermediate
Conformation Rigid Chair (Locked)PuckeredEnvelope (Flexible)
Primary Use Scaffold / LinkerGem-dimethyl BioisostereSolvent / Generic Linker

References

  • Synthesis of 2,2-dimethyltetrahydropyran-4-one: J. Org. Chem., 1963, 28, 687. Link

  • Metabolism of CR-6: Drug Metab. Dispos., 2002, 30(2), 190-197. Link

  • Thorpe-Ingold Effect in Cyclization: J. Chem. Soc., Trans., 1915, 107, 1080. Link

  • Neopeltolide Total Synthesis (Prins Cyclization): J. Am. Chem. Soc., 2008, 130(19), 6281–6283. Link

  • 2,2-Dimethyloxetane as a Bioisostere: J. Med. Chem., 2010, 53(8), 3227–3246. Link

Sources

Technical Guide: Halogenated Tetrahydropyran Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of halogenated tetrahydropyran (THP) building blocks, focusing on their synthesis, stereochemical control, and application in medicinal chemistry. As bioisosteres of cyclohexane, THPs offer reduced lipophilicity and enhanced metabolic stability.[1] This guide details the strategic incorporation of fluorine, chlorine, bromine, and iodine into the THP scaffold, providing researchers with actionable protocols for constructing these essential pharmacophores.

Introduction: The Tetrahydropyran Pharmacophore

The tetrahydropyran ring is a ubiquitous structural motif in marine natural products (e.g., Eribulin, Neopeltolide) and an increasingly popular scaffold in synthetic small molecule drugs.[2][3]

The Halogen Advantage

Incorporating halogens into the THP ring transforms a passive spacer into a functional building block. The choice of halogen dictates the utility:

  • Fluorine (F): Modulates pKa, blocks metabolic hot spots (P450 oxidation), and exploits the gauche effect for conformational locking.

  • Chlorine (Cl) / Bromine (Br): Serves as a handle for further functionalization via elimination or substitution, and increasingly as a halogen-bond donor in protein-ligand interactions.

  • Iodine (I): Primarily a transient intermediate for cross-coupling (Suzuki, Negishi) or radical cyclizations.

Physicochemical Impact

Replacing a cyclohexyl ring with a THP ring typically lowers logP by ~1.0–1.5 units. Halogenation fine-tunes this shift. For instance, a 4-fluorotetrahydropyran moiety balances the polarity of the ether oxygen with the lipophilicity of the fluorine, often improving blood-brain barrier (BBB) permeability compared to the non-halogenated parent.

Synthetic Strategies & Mechanisms[3][4][5][6][7][8][9]

The construction of halogenated THPs relies on two primary mechanistic pathways: Prins Cyclization (for Cl/Br) and Electrophilic Haloetherification (for I/Br).

The Prins Cyclization (Cl/Br)

The acid-mediated condensation of homoallylic alcohols with aldehydes is the premier route to 2,4,6-trisubstituted THPs.

  • Mechanism: Generates an oxocarbenium ion intermediate.[3][4][5]

  • Halogen Source: The Lewis acid (e.g., InCl₃, BiCl₃, AlCl₃) often serves as both the activator and the nucleophile source.

  • Stereocontrol: Proceeds through a chair-like transition state, typically yielding the 2,4,6-cis isomer as the major product due to equatorial positioning of substituents to minimize 1,3-diaxial interactions.

Electrophilic Haloetherification (I/Br)

This pathway utilizes an alkene tethered to a hydroxyl group.

  • Reagents:

    
    , NIS, or NBS.
    
  • Kinetics vs. Thermodynamics: Under kinetic control, 5-exo cyclization (tetrahydrofuran) often competes with 6-endo (tetrahydropyran). Using a "endo-directing" group (e.g., a vinyl silane) or thermodynamic equilibration conditions can favor the THP ring.

Visualization: Prins Cyclization Mechanism

The following diagram illustrates the mechanistic flow and stereochemical outcome of the Prins cyclization.

PrinsMechanism Start Homoallylic Alcohol + Aldehyde Inter1 Hemiacetal Formation Start->Inter1 Lewis Acid Oxo Oxocarbenium Ion (Reactive Intermediate) Inter1->Oxo -H2O TS Chair-like Transition State Oxo->TS Cyclization Product 4-Halo-THP (2,4,6-cis isomer) TS->Product Nucleophilic Attack (X-)

Caption: Mechanistic pathway of Lewis Acid-mediated Prins cyclization yielding cis-4-halo-tetrahydropyrans.

Detailed Experimental Protocol

Protocol: Synthesis of 2,6-Disubstituted-4-Chlorotetrahydropyran via InCl₃-Mediated Prins Cyclization

Objective: To synthesize a 4-chloro-THP scaffold with high diastereoselectivity (all-cis).

Materials
  • Substrate: Homoallylic alcohol (1.0 equiv).

  • Aldehyde: Benzaldehyde or aliphatic aldehyde (1.1 equiv).

  • Catalyst/Reagent: Indium(III) chloride (

    
    ) (1.0 equiv). Note: InCl₃ acts as both Lewis acid and chloride source.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add

    
     (1.0 mmol) to anhydrous DCM (10 mL) under nitrogen atmosphere. Stir for 5 minutes until a suspension forms.
    
  • Addition: Add the aldehyde (1.1 mmol) followed by the homoallylic alcohol (1.0 mmol) dropwise over 5 minutes.

    • Critical Step: Maintain temperature at 25°C. Lower temperatures (0°C) may slow the reaction but improve diastereoselectivity if the substrate is sterically hindered.

  • Reaction: Stir the mixture vigorously at room temperature for 2–4 hours. Monitor by TLC (hexane/EtOAc 8:1). The product typically appears less polar than the starting alcohol.

  • Quench: Quench the reaction with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography on silica gel.

Self-Validation Check:

  • NMR Signature: Look for the characteristic

    
     proton signal (multiplet at 
    
    
    
    4.0–4.5 ppm).
  • Stereochemistry: Confirm 2,6-cis configuration by measuring coupling constants.

    
     couplings of ~10-12 Hz between H2/H6 and adjacent axial protons confirm the chair conformation.
    

Stereochemical Considerations & Fluorination

The Fluorine Challenge

Direct fluorination of THP rings is difficult due to the low nucleophilicity of fluoride sources in Prins-type conditions.

  • Strategy 1: De Novo Synthesis. Use pre-fluorinated building blocks (e.g., fluorinated homoallylic alcohols) or perform Prins cyclization with a fluoride source like

    
     (though this often leads to elimination).
    
  • Strategy 2: Deoxyfluorination. Synthesize the 4-hydroxy-THP first, then treat with DAST or Deoxo-Fluor. Warning: This proceeds with inversion of configuration (

    
    ), converting a cis-4-OH to a trans-4-F product.
    
Decision Matrix: Selecting the Right Method

Use the flowchart below to select the optimal synthetic route based on the desired halogen and substitution pattern.

SynthesisDecision Target Target Molecule: Halogenated THP HalogenType Which Halogen? Target->HalogenType ClBr Chlorine / Bromine HalogenType->ClBr Iodine Iodine HalogenType->Iodine Fluorine Fluorine HalogenType->Fluorine Prins Prins Cyclization (InCl3, BiCl3, InBr3) ClBr->Prins Preferred Ether Iodoetherification (I2, NaHCO3) Iodine->Ether Preferred Direct Direct Fluorination? Fluorine->Direct DAST Deoxyfluorination (DAST/Deoxo-Fluor) Direct->DAST Inversion of Stereochem Precursor Pre-fluorinated Building Blocks Direct->Precursor Retention of Scaffold

Caption: Strategic decision matrix for synthesizing halogenated tetrahydropyrans.

Applications in Drug Discovery[1][2][6][8][12]

Case Study: Eribulin (Halaven)

Eribulin, a macrocyclic ketone analog of the marine natural product Halichondrin B, contains multiple THP rings.[4] The synthesis of the C14-C26 fragment relies heavily on stereoselective iodoetherification to close the pyran rings, demonstrating the utility of iodine as a cyclization trigger that can be removed or functionalized later.

Case Study: Asciminib

In the synthesis of Asciminib (a BCR-ABL1 tyrosine kinase inhibitor), a THP group acts as a crucial protecting group and linker. While not halogenated on the ring itself, the synthetic route utilizes halogenated precursors coupled to THP-protected boronic esters, highlighting the compatibility of THP rings with Pd-catalyzed cross-coupling conditions (Suzuki-Miyaura).

Comparative Reactivity Data

The table below summarizes the reactivity profiles of 4-halo-THPs in substitution reactions.

Halogen (X)Bond Strength (C-X)Substitution (

)
Elimination (E2)Primary Utility
Fluorine ~108 kcal/molInertVery DifficultMetabolic Blocker / Conformational Lock
Chlorine ~81 kcal/molSlowModerateStable Intermediate / Lipophilicity Modulator
Bromine ~68 kcal/molGoodFacileCross-Coupling Precursor / Radical Donor
Iodine ~57 kcal/molExcellentVery FacileTransient Intermediate / Radical Cyclization

References

  • Tetrahydropyran Synthesis via Prins Cyclization Source: Organic Chemistry Portal URL:[Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans and Tetrahydropyrans Source: National Institutes of Health (PMC) URL:[Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021 Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

The Oxane vs. Tetrahydropyran Nomenclature: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of chemical ontology, the distinction between Oxane and Tetrahydropyran (THP) is more than a semantic preference—it is a collision between rigorous IUPAC systematics and practical laboratory utility. While "Oxane" represents the preferred IUPAC name (PIN) derived from Hantzsch-Widman rules, "Tetrahydropyran" remains the lingua franca of synthetic organic chemistry, particularly regarding protecting group strategies and medicinal chemistry scaffolds.

This guide deconstructs the nomenclature schism, analyzes the critical stereoelectronic effects that govern the ring's conformation, and provides validated protocols for its synthetic application.

Part 1: The Nomenclature Schism

The confusion stems from two competing naming systems within IUPAC recommendations. Understanding the hierarchy allows researchers to navigate databases (CAS, Reaxys) and literature without ambiguity.

The Hantzsch-Widman System (Oxane)

The Hantzsch-Widman system is the "pure" systematic method for naming heteromonocycles of no more than ten members.[1]

  • Prefix: Ox- (indicating Oxygen).[1]

  • Stem: -ane (indicating a 6-membered saturated ring).[1]

  • Result: Oxane .

  • Status: This is the Preferred IUPAC Name (PIN) for the unsubstituted saturated ring [1].

The Retained/Hydro System (Tetrahydropyran)

This approach views the molecule as a derivative of the unsaturated parent, Pyran .

  • Parent: 2H-Pyran or 4H-Pyran (contains two double bonds).[1]

  • Operation: Saturation of both double bonds (+4 Hydrogens).

  • Result: Tetrahydro-2H-pyran (often shortened to Tetrahydropyran).[1][2][3]

  • Status: Retained for general nomenclature but is not the PIN.

Visualizing the Derivation

Nomenclature cluster_0 Hantzsch-Widman System (Systematic) cluster_1 Hydro-System (Traditional) Atom Oxygen Atom (Prefix: Ox-) Oxane OXANE (Preferred IUPAC Name) Atom->Oxane Size 6-Membered Saturated (Stem: -ane) Size->Oxane Pyran 2H-Pyran (Unsaturated Parent) THP TETRAHYDROPYRAN (Retained Name) Pyran->THP Hydro + 4 Hydrogens (Saturation) Hydro->THP

Figure 1: Logical derivation of Oxane vs. Tetrahydropyran nomenclature.[1]

Part 2: Stereoelectronic Implications (The "Why It Matters")

Nomenclature dictates how we index molecules, but stereoelectronics dictate how they behave. The behavior of the oxane ring is distinct from its carbocyclic analog, cyclohexane, primarily due to the Anomeric Effect .

The Anomeric Effect

In cyclohexane, a substituent prefers the equatorial position to minimize 1,3-diaxial steric interactions. In oxane (THP), an electronegative substituent at the C2 position (the anomeric carbon) often prefers the axial position.

  • Mechanism: Hyperconjugation. The lone pair on the ring oxygen (

    
    ) donates electron density into the antibonding orbital of the C-X bond (
    
    
    
    ).
  • Requirement: This orbital overlap is only possible when the C-X bond is axial (antiperiplanar to the lone pair).

Dipole Minimization
  • Equatorial: Dipoles of the ring oxygen and the C-X bond are partially aligned (repulsive).

  • Axial: Dipoles are opposed (stabilizing).[1]

Key Takeaway: When designing THP-based drugs or glycosides, assuming a "chair-like" steric preference (equatorial) will lead to incorrect conformational predictions.[1]

Part 3: Synthetic Protocols & Workflows

The most common application of the oxane ring in synthesis is the Tetrahydropyranyl (THP) Ether , a robust protecting group for alcohols.

Protocol: THP Protection of Primary Alcohols

Reaction:



Reagents:

  • Substrate: Primary/Secondary Alcohol.

  • Reagent: 3,4-Dihydro-2H-pyran (DHP).[1]

  • Catalyst: p-Toluenesulfonic acid (pTsOH) or Pyridinium p-toluenesulfonate (PPTS).[1]

  • Solvent: Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add DHP (1.2 - 1.5 equiv).

  • Catalysis: Add pTsOH (0.05 equiv) at 0°C.

  • Reaction: Warm to room temperature and stir for 1-4 hours.

  • Monitoring: Check TLC. The product (THP ether) will be less polar (higher

    
    ) than the starting alcohol.[1]
    
    • Note: The THP group introduces a chiral center, often resulting in two diastereomeric spots on TLC/NMR.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
Mechanism of Protection

Mechanism DHP 3,4-Dihydro-2H-pyran (Enol Ether) Oxonium Oxonium Ion (Electrophile) DHP->Oxonium Protonation of C=C H_plus H+ Catalyst (pTsOH) H_plus->DHP Intermediate Protonated Ether Oxonium->Intermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Intermediate Product THP Ether (Protected) Intermediate->Product - H+

Figure 2: Acid-catalyzed formation of the THP ether protecting group.[1]

Part 4: Medicinal Chemistry Applications

In modern drug discovery, the oxane ring is utilized not just as a sugar mimic, but as a bioisostere for cyclohexane .

The "LogP Clip" Strategy

Replacing a cyclohexane ring with an oxane (THP) ring is a standard tactic to improve physicochemical properties without altering the scaffold's geometry significantly.

Table 1: Property Comparison (Oxane vs. Cyclohexane)

PropertyCyclohexane (

)
Oxane (

)
MedChem Implication
Boiling Point 81°C88°CSimilar volatility.[1]
Dipole Moment 0 D~1.58 DTHP interacts with polar residues.
LogP (Lipophilicity) ~3.4~0.95Critical: THP drastically lowers lipophilicity, improving solubility.[1]
H-Bonding NoneAcceptorTHP can engage hinge regions in kinases.[1]
Case Study: Venetoclax (Venclexta)

Venetoclax, a BCL-2 inhibitor for leukemia, utilizes a 4-amino-tetrahydropyran linker.[1][3]

  • Role: The THP ring acts as a spacer that solubilizes the molecule (lowering LogP) compared to a cyclohexyl linker, while maintaining the precise spatial orientation required to bind the BCL-2 groove [2].

  • Structure: The (tetrahydro-2H-pyran-4-yl)methyl group is a key pharmacophore element, demonstrating the utility of the "THP scaffold" beyond simple carbohydrate chemistry.[1]

References

  • IUPAC. (2013).[1][4][5] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[6] Rule P-22.2.2.1. Link[1]

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1] Nature Medicine, 19(2), 202-208.[1] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP protocols). Link[1]

  • Kirby, A. J. (1983).[1] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[1] Link[1]

Sources

Stability Profiling of 2,2-Disubstituted Cyclic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

From Chemical Liability to Pharmacophore Design

Executive Summary

The incorporation of cyclic ethers into drug scaffolds is a standard strategy to modulate lipophilicity (LogD), solubility, and metabolic stability. However, the specific substitution pattern drives the viability of these motifs.[1] While 3,3-disubstituted oxetanes have achieved status as robust bioisosteres for gem-dimethyl and carbonyl groups, 2,2-disubstituted cyclic ethers (oxiranes, oxetanes, and tetrahydrofurans) present a distinct set of stability challenges.

This guide analyzes the stability of 2,2-disubstituted cyclic ethers, focusing on the dichotomy between Thorpe-Ingold accelerated formation and acid-catalyzed degradation . It provides actionable protocols for assessing their hydrolytic and metabolic resilience in early-stage discovery.

Part 1: Thermodynamic & Kinetic Stability Profiles

The stability of 2,2-disubstituted cyclic ethers is governed by two opposing forces: Ring Strain (thermodynamic instability) and the Gem-Dialkyl Effect (kinetic influence on formation and ring-opening).

The Ring Strain Hierarchy

The ring strain energy (RSE) dictates the baseline reactivity. As ring size increases, strain decreases, but the introduction of 2,2-substituents (typically alkyl or aryl) introduces steric compression and electronic stabilization of potential ring-opening intermediates.

Cyclic EtherRing SizeApprox.[1][2][3][4] Strain (kcal/mol)2,2-Disubstitution ImpactPrimary Liability
Oxirane (Epoxide) 3~27.5Critical Instability. High strain + stable tertiary cation intermediate makes these transient species in acidic media.Acid Hydrolysis (SN1-like)
Oxetane 4~26.0High Risk. Unlike stable 3,3-analogs, 2,2-oxetanes are prone to acid cleavage due to the "Tertiary Trap."Acid Hydrolysis / Polymerization
Tetrahydrofuran (THF) 5~6.0Stable. The Thorpe-Ingold effect stabilizes the ring. 2,2-substitution blocks metabolic oxidation at the

-site.
Oxidative Metabolism (at C5)
The "Tertiary Trap" Mechanism

A common misconception is that steric bulk (2,2-substitution) protects the ether oxygen from protonation. While it provides some steric shielding, it creates a fatal electronic flaw: stabilization of the ring-opened carbocation.

Upon protonation, the ring opens to relieve strain.[5] In 2,2-disubstituted systems, this opening is regioselective toward the substituted carbon, generating a stable tertiary carbocation .[5] This renders 2,2-oxiranes and 2,2-oxetanes significantly more labile than their unsubstituted or 3,3-substituted counterparts.

StabilityLandscape cluster_0 High Energy / Labile cluster_1 Stable Scaffold Oxirane 2,2-Disubstituted Oxirane (High Strain) Oxetane 2,2-Disubstituted Oxetane (Mod. Strain + 3° Cation) Oxirane->Oxetane Decreasing Strain THF 2,2-Disubstituted THF (Low Strain) Oxetane->THF Significant Stability Jump Oxetane33 3,3-Disubstituted Oxetane (Steric Protection) Oxetane->Oxetane33 Isomeric Comparison (2,2 is labile vs 3,3)

Figure 1: Stability landscape of cyclic ethers. Note the divergence between 2,2- and 3,3-oxetanes.

Part 2: Chemical Liability – The Acid Challenge

The primary failure mode for 2,2-disubstituted oxiranes and oxetanes is acid-catalyzed hydrolysis. This is relevant for oral drugs exposed to gastric pH (1.2–2.0) or during acidic workups in synthesis.[2]

Mechanism of Failure

The hydrolysis follows an A-1 or A-2 mechanism depending on the nucleophile, but the transition state has significant carbocation character.

  • Protonation: The ether oxygen accepts a proton.[2][5]

  • Ring Opening: The C-O bond breaks at the more substituted carbon (C2).[5]

  • Trapping: Water attacks the tertiary carbocation, forming a 1,2-diol (from oxirane) or 1,3-diol (from oxetane).

AcidHydrolysis cluster_mechanism Key Liability: The Tertiary Cation Start 2,2-Dimethyl Oxetane Protonated Protonated Intermediate (Oxonium Ion) Start->Protonated + H+ (Fast) TS Transition State: C-O Bond Lengthening (Tertiary Cation Character) Protonated->TS Rate Limiting Step Product Ring-Opened 1,3-Diol TS->Product + H2O / - H+

Figure 2: Acid-catalyzed degradation pathway. The 2,2-substitution stabilizes the transition state (TS), accelerating decomposition.

Part 3: Metabolic Stability in Drug Design[4]

While chemical stability is a liability, metabolic stability is often the motivation for using these rings.

Oxetanes as Bioisosteres[6]
  • 3,3-Oxetanes: Widely used to replace gem-dimethyl groups.[6][7] They are metabolically robust because the 3-position has no protons to abstract, and the steric bulk protects the ether oxygen.

  • 2,2-Oxetanes: Rarely used as scaffolds. While they block metabolic oxidation at the C2 position, their chemical instability in the stomach (low pH) usually precludes their use as oral drugs.

Tetrahydrofurans (THF)[1]
  • Challenge: Unsubstituted THFs are metabolic "soft spots," prone to P450 oxidation at the

    
    -carbon to form lactones or ring-opened metabolites.
    
  • Solution: 2,2-Disubstitution effectively blocks this metabolic hotspot. Unlike the strained rings, 2,2-THFs are chemically stable enough to survive gastric pH, making them excellent motifs for improving metabolic half-life (

    
    ).
    

Part 4: Experimental Protocols

To validate the viability of a 2,2-disubstituted ether scaffold, you must perform a "Chemical-Metabolic Cross-Check."

Protocol A: Acid Stability Assessment (SGF Assay)

Determine if the scaffold survives the stomach.

Reagents:

  • Simulated Gastric Fluid (SGF): 0.2 % (w/v) NaCl in 0.7 % (v/v) HCl, pH ~1.2.

  • Internal Standard: Tolbutamide or similar stable compound.

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Spike stock into SGF (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quench: Immediately quench with cold Acetonitrile (1:3 ratio) to stop hydrolysis.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

Interpretation:

  • 
     remaining at 60 min: Stable  (Likely THF or 3,3-oxetane).
    
  • 
     remaining at 60 min: Labile  (Likely 2,2-oxirane or 2,2-oxetane). Action: Modify scaffold.
    
Protocol B: Microsomal Stability (HLM)

Determine if the substitution blocks metabolism.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

Workflow:

  • Incubation: Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH at 37°C.

  • Sampling:

    
     min.
    
  • Analysis: LC-MS/MS. Calculate Intrinsic Clearance (

    
    ).
    

Data Integration: Compare


 of the 2,2-disubstituted analog vs. the unsubstituted parent. A successful design shows a 

reduction in

without compromising acid stability.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][4][8] Angewandte Chemie International Edition. [Link]

    • Foundational text on oxetane bioisosteres, distinguishing 3,3-stability.
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link]

    • Covers synthesis and stability of spiro-ether motifs.
  • Parrill, A. L., & Dolata, D. P. (1994). "The Thorpe-Ingold effect: A quantitative assessment." Journal of Chemical Education. [Link]

    • Explains the conformational mechanics behind 2,2-substitution.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Methodological & Application

Application Note: Strategic Utilization of 6-(Bromomethyl)-2,2-dimethyloxane as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the utilization of 6-(Bromomethyl)-2,2-dimethyloxane (hereafter referred to as 6-BMDO ) in advanced organic synthesis and medicinal chemistry.

Executive Summary & Structural Rationale

The tetrahydropyran (THP) ring is a privileged motif in drug discovery, often serving as a bioisostere for cyclohexane to lower lipophilicity (logP) while offering hydrogen-bond acceptor capability.[1][2] 6-(Bromomethyl)-2,2-dimethyloxane represents a high-value chiral building block due to two synergistic structural features:

  • The Gem-Dimethyl Group (C2): Provides metabolic blocking against oxidative degradation (a common liability at the

    
    -position of ethers) and induces the Thorpe-Ingold effect , pre-organizing the ring into a stable chair conformation.
    
  • The Bromomethyl Handle (C6): A versatile electrophilic site for

    
     coupling, allowing the attachment of the THP headgroup to diverse pharmacophores.
    

This guide details the enantioselective synthesis of 6-BMDO and its application protocols for constructing complex bioactive molecules.

Module A: Enantioselective Synthesis Protocol

While racemic material is accessible, high-value applications require enantiopurity at the C6 position. The most robust route utilizes the Hydrolytic Kinetic Resolution (HKR) of the precursor epoxide, followed by a regioselective 6-exo-tet cyclization.

Synthetic Pathway (Graphviz Visualization)

SynthesisWorkflow Start 2-Methylhept-6-en-2-ol Epox Epoxide Intermediate (Racemic) Start->Epox mCPBA, DCM HKR Jacobsen HKR (Enantio-enrichment) Epox->HKR (R,R)-Co(salen) 0.5 eq H2O Cyclize Acid-Catalyzed Cyclization (CSA) HKR->Cyclize CSA, DCM (6-exo-tet) Alcohol 6-(Hydroxymethyl) -2,2-dimethyloxane Cyclize->Alcohol Spontaneous Product 6-BMDO (Target) Alcohol->Product CBr4, PPh3 (Appel Rxn)

Figure 1: Enantioselective synthesis workflow relying on Jacobsen’s HKR to establish chirality at C6 prior to ring closure.

Detailed Protocol: Epoxide Opening & Bromination

Objective: Synthesis of (S)-6-(Bromomethyl)-2,2-dimethyloxane.

Step 1: Precursor Preparation (Epoxidation)

  • Reagents: 2-methylhept-6-en-2-ol (1.0 eq), mCPBA (1.2 eq), CH2Cl2.

  • Procedure: Stir at 0°C for 4 hours. Quench with sat. Na2SO3.

  • Insight: The gem-dimethyl group is distant enough not to sterically hinder the terminal alkene epoxidation.

Step 2: Chiral Resolution (HKR)

  • Reagents: (R,R)-Co(salen) catalyst (0.5 mol%), AcOH (catalytic), H2O (0.55 eq).

  • Mechanism: The catalyst selectively hydrolyzes the (R)-epoxide to the diol, leaving the (S)-epoxide intact with high ee (>99%).

  • Purification: Distillation separates the volatile chiral epoxide from the high-boiling diol.

Step 3: Cyclization (The Critical Step)

  • Reagents: Camphorsulfonic acid (CSA, 10 mol%), DCM, 0°C.

  • Reaction: The tertiary alcohol attacks the epoxide.

  • Regioselectivity:

    • Path A (5-exo-tet): Attacks C6

      
       Tetrahydrofuran (Favored by Baldwin rules for pure alkenes, but less favored here due to thermodynamics).
      
    • Path B (6-exo-tet): Attacks C7

      
       Tetrahydropyran (Favored here due to the Gem-Dimethyl Effect  compressing the bond angle, pushing the alcohol closer to the distal carbon).
      
  • Result: Formation of (S)-6-(hydroxymethyl)-2,2-dimethyloxane.

Step 4: Bromination (Appel Reaction)

  • Reagents: CBr4 (1.2 eq), PPh3 (1.2 eq), DCM, 0°C

    
     RT.
    
  • Protocol: Add PPh3 slowly to a solution of the alcohol and CBr4. Stir 2 hours.

  • Purification: Filter through silica plug (removes POPh3) and distill.

Module B: Application & Functionalization Protocols

6-BMDO is a "soft" alkylating agent. It is less reactive than a primary iodide but more stable, allowing for controlled functionalization.

Reactivity Profile Table
Nucleophile ClassReagent ExampleProduct TypeKey Condition
Nitrogen NaN3 / DMFAzide (Amine precursor)Heat to 60°C;

inversion (none at C6, as Br is on CH2)
Carbon KCN / DMSONitrile (Acid precursor)Requires polar aprotic solvent; 18h reaction time
Sulfur PhSH / K2CO3Thioether Rapid reaction at RT; excellent yield
Metal Mg / Et2OGrignard Reagent Requires activation (I2); use for C-C bond formation
Protocol: Construction of Ether-Linked Pharmacophores

Scenario: Attaching the 2,2-dimethyloxane motif to a phenolic drug core (e.g., a tyrosine kinase inhibitor scaffold).

  • Preparation: Dissolve the Phenol derivative (1.0 eq) in anhydrous DMF.

  • Base Activation: Add Cs2CO3 (2.0 eq). Stir at RT for 30 min to generate the phenoxide.

  • Coupling: Add 6-BMDO (1.2 eq) and NaI (0.1 eq, Finkelstein catalyst).

  • Conditions: Heat to 80°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Validation:

    
    C NMR will show the characteristic doublet for the methylene linker at 
    
    
    
    ppm and the quaternary carbon of the gem-dimethyl group at
    
    
    ppm.

Module C: Divergent Synthesis Visualization

The utility of 6-BMDO lies in its ability to serve as a "Hub" for diversity-oriented synthesis.

DivergentSynthesis cluster_legend Reaction Types Hub 6-BMDO (Electrophile) R_Azide NaN3 Hub->R_Azide R_Cyanide NaCN Hub->R_Cyanide R_Grignard Mg, then Aldehyde Hub->R_Grignard R_Phenol Ar-OH Cs2CO3 Hub->R_Phenol P_Amine Chiral Amines (via reduction) R_Azide->P_Amine P_Acid Homologated Acids R_Cyanide->P_Acid P_Alcohol Secondary Alcohols (Scaffold Extension) R_Grignard->P_Alcohol P_Drug Ether Analogs (Bioisosteres) R_Phenol->P_Drug SN2 Displacement SN2 Displacement Metal-Halogen Exchange Metal-Halogen Exchange SN2 Displacement->Metal-Halogen Exchange

Figure 2: Divergent synthesis pathways transforming the bromomethyl handle into amines, acids, and complex scaffolds.

Quality Control & Analytics

To ensure the integrity of the building block before use in costly GMP steps, the following specifications must be met:

  • Chiral Purity (HPLC): >98% ee.[3]

    • Method: Chiralcel OD-H column, Hexane/IPA (95:5).

  • Chemical Purity (GC-MS): >98%.

    • Impurity Alert: Watch for the tetrahydrofuran isomer (2-(2-bromoethyl)-2,2-dimethyl-THF), which can form if the cyclization conditions are too acidic or hot.

  • NMR Signature:

    • 
      H NMR (400 MHz, CDCl3): 
      
      
      
      3.35 (dd, 1H, CHH-Br), 3.28 (dd, 1H, CHH-Br), 1.25 (s, 3H, CH3), 1.18 (s, 3H, CH3).
    • Note: The diastereotopic splitting of the bromomethyl protons confirms the rigid chair conformation locked by the gem-dimethyl group.

References

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Ditopic Tetrahydropyran Building Blocks. Accounts of Chemical Research. [Link]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science. [Link]

  • Coughlin, M. P., & Henke, B. R. (2020). Tetrahydropyrans in Drug Discovery: Synthesis and Applications. Journal of Medicinal Chemistry. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions (Foundational text on the Thorpe-Ingold/Gem-Dimethyl Effect). [Link]

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. [Link]

Sources

Application Note: Cross-Coupling Architectures for Bromomethyl Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the incorporation of tetrahydropyran (THP) motifs via cross-coupling. The protocols focus on bromomethyl tetrahydropyrans (primary alkyl halides with


-hydrogens), a substrate class historically challenging due to competing 

-hydride elimination.

)–C(sp

) and C(sp

)–C(sp

) Bond Formation Substrates: 2-(Bromomethyl)tetrahydro-2H-pyran, 4-(Bromomethyl)tetrahydro-2H-pyran

Executive Summary & Pharmacophore Utility

The tetrahydropyran (THP) ring is a privileged pharmacophore in drug discovery, serving as a bioisostere for cyclohexanes or morpholines to modulate lipophilicity (LogD) and metabolic stability. However, installing the THP group via a methylene linker (THP-CH


-Ar) is synthetically non-trivial.

Traditional nucleophilic substitutions (


) often fail with electron-rich aryl nucleophiles or sterically encumbered systems. Transition metal-catalyzed cross-coupling offers a modular solution but requires specific catalytic systems to overcome the primary failure mode: 

-hydride elimination
, which leads to the formation of exocyclic enol ethers or methylenepyrans rather than the desired coupled product.

This guide details three "field-proven" methodologies to suppress elimination and ensure high-fidelity coupling:

  • Metallaphotoredox Catalysis: For mild, room-temperature library synthesis.

  • Reductive Cross-Electrophile Coupling (XEC): For avoiding unstable organometallics.

  • Nickel-Catalyzed Negishi Coupling: For scalable, stereocontrolled synthesis.

Critical Mechanistic Challenges

When coupling bromomethyl THP (1) , the catalytic cycle involves an alkyl-metal intermediate (2) . The proximity of the tertiary


-hydrogen on the THP ring creates a rapid pathway for 

-hydride elimination, generating the byproduct (3) and killing the catalyst.
  • The Solution: Use Nickel (Ni) catalysts.[1][2][3][4] Unlike Palladium, Nickel undergoes radical-mediated oxidative addition (single-electron transfer), and the resulting alkyl-Ni species are less prone to

    
     elimination when stabilized by radical-compatible ligands like bipyridines (bpy) or bis(oxazolines) (BiOx).
    

Methodology A: Metallaphotoredox Catalysis (Ni/Ir)

Best for: Late-stage functionalization, high-throughput library generation.

This dual-catalytic platform merges the ability of photoredox catalysts to generate alkyl radicals from halides with the bond-forming power of Nickel.

Protocol 1: C(sp )–C(sp ) Coupling of Aryl Bromides with Bromomethyl THP

Reagents:

  • Electrophile 1: Aryl Bromide (1.0 equiv)

  • Electrophile 2: 4-(Bromomethyl)tetrahydropyran (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1 mol%)
  • Metal Catalyst: NiCl

    
    ·glyme (5 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Reductant: Tris(trimethylsilyl)silane (TTMSS) (1.0 equiv) - Wait, standard MacMillan conditions usually use TTMSS or Hantzsch ester, but for alkyl-aryl coupling, the "self-sustaining" mechanism often uses base/silane. A more robust variation uses Alkyl-Br + Aryl-Br + Zn (reductive) OR Alkyl-Br + Aryl-Boronic Acid (oxidative).

Correction for Protocol Robustness: We will use the MacMillan Alkyl-Aryl Coupling utilizing the silyl radical activation pathway which is highly effective for alkyl bromides.

Step-by-Step Procedure:

  • Glovebox Setup: In a N

    
    -filled glovebox, charge an 8 mL vial with NiCl
    
    
    
    ·glyme (1.1 mg, 0.005 mmol) and dtbbpy (1.3 mg, 0.005 mmol). Dissolve in anhydrous DME (1.0 mL) and stir for 10 min to form the green complex.
  • Substrate Addition: Add the Aryl Bromide (0.10 mmol), 4-(Bromomethyl)THP (27 mg, 0.15 mmol), and Photocatalyst (1.1 mg, 0.001 mmol).

  • Base/Additive: Add Na

    
    CO
    
    
    
    (21 mg, 0.20 mmol) and Tris(trimethylsilyl)silane (25 mg, 0.10 mmol).
  • Irradiation: Seal the vial with a septum cap. Remove from glovebox. Irradiate with a 34W Blue LED lamp (approx. 450 nm) with fan cooling to maintain temp at 25 °C. Stir vigorously for 18 hours.

  • Workup: Dilute with EtOAc, filter through a short silica plug, concentrate, and purify via flash chromatography.

Why this works: The iridium catalyst generates a silyl radical, which abstracts the bromine atom from the THP substrate, generating a nucleophilic alkyl radical. This radical is captured by the Aryl-Ni(II) complex, bypassing the difficult oxidative addition of alkyl halides to Ni(0).

Methodology B: Reductive Cross-Electrophile Coupling (XEC)

Best for: Process chemistry, avoiding organometallic reagent preparation.

This method couples two electrophiles (Ar-Br and Alkyl-Br) using a metallic reductant (Zn or Mn) to turn over the catalyst. It eliminates the need for pre-formed boronic acids or zinc reagents.

Protocol 2: Ni-Catalyzed Reductive Coupling

Reagents:

  • Aryl Iodide/Bromide: (1.0 equiv)

  • Bromomethyl THP: (1.5 equiv)

  • Catalyst: NiI

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%)

  • Reductant: Zinc dust (2.0 equiv, activated)

  • Solvent: NMP/Pyridine (10:1 ratio)

Step-by-Step Procedure:

  • Activation: Activate Zn dust by washing with 1M HCl, water, acetone, and ether, then drying under vacuum.

  • Catalyst Solubilization: In a reaction vessel, combine NiI

    
     (31 mg, 0.1 mmol) and Ligand (27 mg, 0.1 mmol). Add NMP (4 mL) and stir until a homogenous green solution forms.
    
  • Reaction Assembly: Add Activated Zn (130 mg, 2.0 mmol), Aryl Iodide (1.0 mmol), and Bromomethyl THP (1.5 mmol).

  • Initiation: Seal the vessel and purge with Argon. Add Pyridine (0.4 mL).

  • Execution: Heat the mixture to 60 °C with vigorous stirring (critical for suspension of Zn) for 12-24 hours.

  • Quench: Cool to RT, dilute with EtOAc (20 mL), and wash with 1M HCl (to remove pyridine/Zn salts) and brine.

Mechanism Visualization (DOT):

G Ni0 Ni(0)L OxAdd1 Oxidative Addition (Ar) Ni0->OxAdd1 ArX Ar-X ArX->OxAdd1 AlkX THP-CH2-Br RadGen Radical Generation (SET) AlkX->RadGen NiII_Ar L-Ni(II)-Ar(X) OxAdd1->NiII_Ar NiII_Ar->RadGen + Alk-X AlkRad THP-CH2• RadGen->AlkRad Ni(I)-Ar Ni(I)-Ar RadGen->Ni(I)-Ar NiIII L-Ni(III)-Ar(Alkyl) AlkRad->NiIII RedElim Reductive Elimination NiIII->RedElim Product Ar-CH2-THP RedElim->Product Ni(I)-X Ni(I)-X RedElim->Ni(I)-X Zn Zn(0) -> Zn(II) Zn->Ni(I)-X Ni(I)-Ar->NiIII + AlkRad Ni(I)-X->Ni0 Reduction by Zn

Figure 1: Catalytic cycle for Nickel-Catalyzed Reductive Cross-Coupling. Note the radical generation step which prevents


-hydride elimination.

Methodology C: Nickel-Catalyzed Negishi Coupling

Best for: Scale-up (>10g), stereodefined synthesis, lowest catalyst loading.

This method utilizes organozinc reagents.[1][4][5][6][7] While requiring moisture-free handling, it offers the highest yields and cleanest reaction profiles for primary alkyl halides.

Protocol 3: Modified Negishi Coupling

Reagents:

  • Organozinc Reagent: Prepared from Bromomethyl THP via Zn insertion.

  • Coupling Partner: Aryl Bromide/Triflate.[8]

  • Catalyst: NiCl

    
    (glyme) (2 mol%)
    
  • Ligand: PyBox (e.g., (S,S)-Ph-PyBox) (2.4 mol%) - PyBox ligands are essential to prevent chain-walking and isomerization.

  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Procedure:

  • Zinc Reagent Preparation:

    • In a dry flask, activate Zn dust (1.5 equiv) with 2 mol% I

      
       in DMA.
      
    • Add Bromomethyl THP (1.0 equiv) dropwise at 60 °C. Stir for 2h. Titrate to determine concentration (typically 0.8–1.0 M).

  • Catalyst Prep: In a separate Schlenk flask, mix NiCl

    
    (glyme) (2 mol%) and PyBox ligand (2.4 mol%) in DMA. Stir 15 min.
    
  • Coupling: Add the Aryl Bromide (0.8 equiv relative to Zn reagent) to the catalyst solution.

  • Addition: Cool the catalyst/aryl mixture to 0 °C. Slowly add the Organozinc reagent via syringe pump over 30 mins.

  • Reaction: Warm to RT and stir for 4-6 hours.

  • Quench: Careful addition of sat. NH

    
    Cl.
    

Comparative Data Analysis

FeatureMethod A: PhotoredoxMethod B: Reductive (XEC)Method C: Negishi
Substrate Scope Broad (tolerant of protic groups)Broad (tolerant of electrophiles)Moderate (sensitive to protons)
Setup Complexity High (Lights, inert atm)Low (Standard heating)High (Glovebox/Schlenk)
Reaction Time 12-24 h12-48 h4-8 h
Scalability Low (<1 g typical)Medium (1-50 g)High (>100 g)
Primary Risk Light penetration depthZinc surface passivationMoisture sensitivity
Yield (Typical) 60-85%50-75%75-95%

Troubleshooting & Optimization

  • Problem: Low conversion of Bromomethyl THP.

    • Cause: Alkyl halide is sluggish to reduce/oxidatively add.

    • Fix: Add NaI (0.5 equiv) to generate the corresponding alkyl iodide in situ (Finkelstein reaction), which is more reactive toward the Ni catalyst.

  • Problem: Formation of "homocoupled" THP dimer (THP-CH

    
    -CH
    
    
    
    -THP).
    • Cause: Concentration of alkyl radical is too high.

    • Fix: In Method B (Reductive), use slow addition of the Bromomethyl THP over 2 hours. In Method C (Negishi), ensure the Aryl halide is in excess relative to the catalyst during addition.

  • Problem:

    
    -Hydride Elimination products observed (Methylenepyran).
    
    • Cause: Ligand is not bulky enough or metal center is too electron-poor.

    • Fix: Switch to BiOx or PyBox ligands which create a crowded steric environment that disfavors the coplanarity required for elimination.

References

  • Metallaphotoredox General Strategy: Zuo, Z., et al.

    
    -carboxyl sp
    
    
    
    -carbons with aryl halides." Science2014 , 345, 437–440. Link
  • Reductive Cross-Coupling (XEC): Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp

    
     Halides with Alkyl Electrophiles." Acc.[7][9] Chem. Res.2015 , 48, 1767–1775. Link
    
  • Nickel-Catalyzed Negishi (PyBox): Zhou, J., & Fu, G. C.[5] "Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions." J. Am. Chem. Soc.[5][10][11]2003 , 125, 14726–14727.[10] Link

  • Alkyl Halide Activation: Biswas, S., & Weix, D. J. "Mechanism of Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides." J. Am. Chem. Soc.[5][10][11]2013 , 135, 16192–16197. Link

Sources

preparation of 2,2-dimethyl-6-substituted oxanes from homoallylic alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 2,2-Dimethyl-6-Substituted Oxanes via Acid-Mediated Prins Cyclization

Executive Summary

The oxane (tetrahydropyran) moiety is a pharmacophore of immense significance, serving as the structural core for polyether antibiotics (e.g., monensin), marine macrolides (e.g., leucascandrolide A), and diverse fragrance compounds. Specifically, 2,2-dimethyl-6-substituted oxanes represent a privileged subclass where the gem-dimethyl group imposes conformational rigidity, often enhancing the metabolic stability and receptor binding affinity of drug candidates.

This Application Note details the preparation of these scaffolds starting from homoallylic alcohols . While traditional ether synthesis (Williamson) is often non-stereoselective, this guide focuses on the Prins Cyclization and its variants. This acid-mediated condensation between a homoallylic alcohol and acetone (or its equivalent) offers a convergent, stereocontrolled route to the target scaffold, often establishing the C6 stereocenter with high fidelity relative to the C4 position.

Mechanistic Principles & Stereocontrol

The transformation relies on the Prins reaction , where a homoallylic alcohol condenses with a carbonyl compound (acetone) to generate an oxocarbenium ion intermediate.

The Reaction Pathway
  • Condensation: The homoallylic alcohol reacts with acetone (catalyzed by Lewis or Brønsted acid) to form a hemiacetal.

  • Ionization: Loss of water (or alkoxy group) generates the reactive oxocarbenium ion .

  • Cyclization (6-endo): The alkene acts as an internal nucleophile, attacking the oxocarbenium ion to close the ring.

  • Trapping/Elimination: The resulting carbocation at C4 is trapped by a nucleophile (X⁻, H₂O) or undergoes elimination to form a double bond.

Stereochemical Rationale (The Chair Model)

The high stereoselectivity (typically cis-2,6) is driven by the transition state geometry. The developing oxane ring adopts a chair-like conformation .[1] To minimize 1,3-diaxial interactions, the substituent at C6 (from the homoallylic alcohol) preferentially adopts the equatorial position.

PrinsMechanism Reactants Homoallylic Alcohol + Acetone Hemiacetal Hemiacetal Intermediate Reactants->Hemiacetal Acid Cat. Oxocarbenium Oxocarbenium Ion (Reactive Electrophile) Hemiacetal->Oxocarbenium -H2O / -ROH TS Chair-like Transition State (Equatorial R-group) Oxocarbenium->TS Cyclization Carbocation C4-Carbocation TS->Carbocation 6-endo-trig Product 2,2-Dimethyl-6-Substituted Oxane Carbocation->Product Nu- Trapping or Elimination

Figure 1: Mechanistic pathway of the Prins cyclization showing the critical oxocarbenium formation and chair-like transition state that dictates stereochemistry.[2]

Experimental Protocols

We present two distinct workflows depending on the desired functionality at the C4 position.

Protocol A: The "Classic" Prins Cyclization (Yields 4-Halo/Hydroxy Oxanes)

Use this protocol if you require a functional handle at C4 for further derivatization.

Reagents:

  • Substrate: Homoallylic alcohol (1.0 equiv)

  • Carbonyl Source: Acetone (Solvent/Reagent) or 2,2-dimethoxypropane (1.2 equiv)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (10-20 mol%) or Indium(III) Triflate (In(OTf)₃) (5-10 mol%)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon.

  • Dissolution: Dissolve the homoallylic alcohol (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).

  • Carbonyl Addition: Add Acetone (5.0 equiv) or 2,2-dimethoxypropane (1.2 equiv).

    • Note: 2,2-dimethoxypropane often provides cleaner conversion by scavenging water.

  • Catalyst Addition: Cool the mixture to 0°C . Add TMSOTf (0.1 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (stain with PMA or Anisaldehyde).

    • Endpoint: Disappearance of starting alcohol.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 4-substituted-2,2-dimethyl-6-substituted oxane. (If TMSOTf is used without external nucleophiles, the product may be the 4-triflate or undergo elimination to the alkene).

Protocol B: The "Reductive" Prins Etherification (Yields Saturated Oxanes)

Use this protocol to obtain the saturated 2,2-dimethyl-6-substituted oxane directly, removing the C4 oxygenation in one pot.

Reagents:

  • Substrate: Homoallylic alcohol (1.0 equiv)

  • Carbonyl Source: Acetone (2.0 equiv)

  • Reductant: Triethylsilane (Et₃SiH) (2.0 - 3.0 equiv)

  • Catalyst: TFA (Trifluoroacetic acid) or TMSOTf (1.0 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry flask, Argon atmosphere.

  • Mixing: Dissolve homoallylic alcohol (1.0 mmol) and Acetone (2.0 mmol) in DCM (10 mL).

  • Reductant Addition: Add Et₃SiH (3.0 mmol).

  • Initiation: Cool to -78°C (Critical for stereocontrol).

  • Acid Addition: Add TFA (1.0 mmol) or TMSOTf (1.0 mmol) slowly.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours.

  • Quench: Pour into ice-cold saturated NaHCO₃.

  • Purification: Silica gel chromatography.

Mechanism Note: The silane acts as a hydride donor, trapping the C4 carbocation immediately after cyclization.

Critical Parameters & Optimization

The choice of Lewis Acid significantly impacts the yield and diastereoselectivity (dr).[3]

Table 1: Catalyst Performance Comparison (Homoallylic Alcohol + Acetone)

CatalystLoadingTempTypical YieldSelectivity (cis:trans)Notes
TMSOTf 10-20 mol%-78°C to 0°C75-85%>95:5Excellent for silyl-Prins; requires strict anhydrous conditions.
In(OTf)₃ 5 mol%RT80-90%90:10Water-tolerant; robust for scale-up.
TFA 1.0 equiv0°C60-75%80:20Cheaper, but lower selectivity; often leads to elimination products.
Iodine (I₂) 10 mol%RT70-80%85:15"Green" protocol; mild conditions but variable yields with ketones.

Troubleshooting & Decision Logic

Common issues include competitive oxonia-Cope rearrangement (leading to racemization) or polymerization of the diene.

Troubleshooting Problem Issue Detected LowYield Low Conversion (<50%) Problem->LowYield PoorDR Low Diastereoselectivity Problem->PoorDR SideProducts Elimination/Polymerization Problem->SideProducts Sol_Temp Increase Temp to RT Switch to In(OTf)3 LowYield->Sol_Temp Activation Energy High Sol_Cold Lower Temp (-78°C) Use Bulky SA (TfOH) PoorDR->Sol_Cold Kinetic Control Needed Sol_Conc Dilute Reaction (0.05 M) Add Nucleophile (e.g. NaI) SideProducts->Sol_Conc Stabilize Cation

Figure 2: Troubleshooting decision tree for optimizing the Prins cyclization workflow.

References

  • Yadav, J. S., et al. (2001).[4][5] "Indium(III) Chloride Catalyzed Prins Cyclization: A Stereoselective Synthesis of 4-Hydroxytetrahydropyrans." Synthesis.

  • Rychnovsky, S. D., & Tadpetch, K. (2008).[4][5] "InCl3-Mediated Cyclization of Homoallylic Alcohols." Organic Letters.

  • Loh, T. P., et al. (2007).[4][5] "Highly Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans via Intramolecular Allylation." Organic Letters.

  • List, B., et al. (2016).[5] "Acid-Catalyzed Prins Cyclization."[1][5] Journal of the American Chemical Society.[5]

  • Yadav, J. S., et al. (2004).[4][5] "Rapid and Efficient Protocol for the Synthesis of 4-Chlorotetrahydropyrans Using Niobium(V) Chloride." Synthesis.

  • Reddy, B. V. S., et al. (2008).[4][5] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis.

Sources

Application Note: Synthesis of Marine Natural Product Analogs via Pyran Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Marine Natural Products (MNPs), particularly polyether macrolides like Halichondrin B (precursor to Eribulin) and Maitotoxin , represent the apex of structural complexity in small-molecule therapeutics. The pharmacophoric core of these molecules almost invariably consists of functionalized tetrahydropyran (THP) and dihydropyran (DHP) rings.

This Application Note details two field-proven protocols for constructing these pyran cores: the Achmatowicz Rearrangement (for de novo chiral pool synthesis) and the Prins Cyclization (for stereoselective segment coupling). These methods replace traditional, low-yielding carbohydrate manipulations with scalable, catalytic alternatives suitable for generating MNP analogs for Structure-Activity Relationship (SAR) studies.

Strategic Overview: The Pyran Imperative

The clinical success of Eribulin (Halaven®) , a simplified analog of Halichondrin B, demonstrates that the full structural complexity of an MNP is often unnecessary for biological activity. The critical requirement is the precise spatial arrangement of oxygen atoms within the polyether backbone.

Retrosynthetic Logic

To access these scaffolds efficiently, we utilize a modular approach:

  • Module A (Chiral Pool Entry): Conversion of renewable furans to pyranones via oxidative rearrangement.

  • Module B (Segment Assembly): Coupling of fragments via oxocarbenium ion intermediates (Prins/Reductive Etherification).

G Biomass Biomass/Furans Achmatowicz Achmatowicz Rearrangement Biomass->Achmatowicz Oxidation Pyranone Chiral Pyranone (Building Block) Achmatowicz->Pyranone Expansion Prins Prins Cyclization Pyranone->Prins + Homoallylic Alcohol Polyether Polyether Scaffold (e.g., Maitotoxin rings) Prins->Polyether Segment Coupling Drug MNP Analog (e.g., Eribulin) Polyether->Drug Macrocyclization

Figure 1: Modular assembly of marine natural product analogs starting from furan precursors.

Methodology A: The Achmatowicz Rearrangement

Best for: Creating functionalized pyranones from furan alcohols. This is the industrial route for the C1-C13 fragment of Eribulin.

Mechanistic Insight

The reaction involves the oxidative ring expansion of furfuryl alcohols. Unlike traditional carbohydrate synthesis which requires extensive protection/deprotection, this route builds chirality into the ring after expansion or utilizes chiral furfuryl alcohols obtained via Noyori asymmetric reduction.

Key Causality: The reaction proceeds through a hemiacetal intermediate. If this intermediate is not immediately reduced or protected, it equilibrates to an open-chain dicarbonyl, leading to decomposition. Therefore, the reduction step in the protocol below is time-critical.

Protocol: Oxidative Rearrangement to Dihydropyranones

Reagents:

  • Substrate: 2-substituted furfuryl alcohol (1.0 equiv)

  • Oxidant:

    
    -Bromosuccinimide (NBS) (1.1 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF/

    
     (4:1 v/v)
    
  • Quench:

    
     (sat. aq.)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the furfuryl alcohol in THF/

    
     and cool to 0 °C. Add solid 
    
    
    
    .
  • Oxidation: Add NBS portion-wise over 15 minutes. The solution will turn yellow/orange.

    • Checkpoint: Monitor TLC for disappearance of furan. The product is a labile hemiacetal.

  • Workup (Critical): Quench with saturated aqueous sodium thiosulfate. Extract immediately with ethyl acetate.

  • Reduction (The "Locking" Step):

    • Dissolve the crude hemiacetal in

      
       at -78 °C.
      
    • Add triethylsilane (

      
      , 1.2 equiv) and 
      
      
      
      (1.1 equiv).
    • Stir for 1 hour. This converts the unstable hemiacetal into a stable dihydropyranone or pyran.

Achmatowicz Furan Furfuryl Alcohol Oxidation Oxidation (NBS/H2O) Furan->Oxidation Hemiacetal Hemiacetal (Unstable Intermediate) Oxidation->Hemiacetal OpenChain 1,4-Dicarbonyl (Decomposition) Hemiacetal->OpenChain Slow (Avoid) Reduction Reduction (Et3SiH/BF3) Hemiacetal->Reduction Fast (Required) Product 2H-Pyran-3-one Reduction->Product

Figure 2: Reaction coordinate for the Achmatowicz rearrangement.[1] Rapid reduction prevents decomposition.

Methodology B: The Prins Cyclization

Best for: Constructing 2,6-cis-disubstituted tetrahydropyrans with high stereocontrol. Used extensively in the synthesis of Maitotoxin ring systems.[2][3]

Mechanistic Insight

The Prins cyclization couples a homoallylic alcohol with an aldehyde.[4][5] The reaction is driven by the formation of an oxocarbenium ion, which is trapped by the internal alkene.

  • Stereocontrol: The reaction typically proceeds via a chair-like transition state, placing the bulky substituents in equatorial positions, yielding the 2,6-cis isomer (thermodynamic product).

  • Lewis Acid Choice: Stronger Lewis acids (

    
    ) favor the kinetic product or rapid closure; milder acids (
    
    
    
    ) allow for thermodynamic equilibration.
Protocol: TMSOTf-Mediated Segment Coupling

Reagents:

  • Aldehyde Segment (1.0 equiv)

  • Homoallylic Alcohol Segment (1.1 equiv)

  • Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.5 equiv)

  • Solvent: Anhydrous

    
    
    

Step-by-Step Workflow:

  • Coupling: Mix the aldehyde and homoallylic alcohol in dry DCM at -78 °C.

  • Initiation: Add TMSOTf dropwise.

    • Note: The solution often turns yellow due to oxocarbenium ion formation.

  • Cyclization: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Termination: Quench with triethylamine (

    
    ) before adding water.
    
    • Why? Acidic aqueous workup can hydrolyze the resulting THP ether if not neutralized first.

  • Purification: Flash column chromatography on silica gel (buffered with 1%

    
    ).
    

Data Summary and Comparison

FeatureAchmatowicz RearrangementPrins Cyclization
Primary Utility De novo ring construction from biomassCoupling two complex fragments
Stereochemistry Defined by chiral catalyst (Noyori)Substrate controlled (2,6-cis preference)
Key Intermediate Hemiacetal (Unstable)Oxocarbenium Ion (Reactive)
Scalability High (Multi-kilogram in Eribulin synthesis)Moderate (Dilution required for macrocycles)
MNP Example Eribulin (Fragment C14-C35)Maitotoxin (Ring JKL system)

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Achmatowicz Decomposition: If the hemiacetal turns dark brown/black, the ring has opened. Solution: Perform the reduction step immediately in the same pot or minimize transfer time.

  • Prins Epimerization: Loss of stereochemistry at the C2 position. Solution: Lower the reaction temperature to -78 °C and switch to a milder Lewis acid like

    
     or 
    
    
    
    .
Validation
  • NMR Signature: A 2,6-cis-disubstituted THP ring (Prins product) typically displays a large axial-axial coupling constant (

    
    ) between H2 and H3.
    
  • HRMS: Essential for confirming the incorporation of halogen atoms if using halo-Prins variants.

Prins Aldehyde Aldehyde (Electrophile) Oxocarb Oxocarbenium Ion Aldehyde->Oxocarb + Acid Alcohol Homoallylic Alcohol Alcohol->Oxocarb Chair Chair TS (Stereocontrol) Oxocarb->Chair Cyclization Product 2,6-cis-THP Chair->Product 2,6-cis

Figure 3: Stereochemical rationale for the Prins cyclization yielding 2,6-cis-tetrahydropyrans.

References

  • Eribulin Synthesis (Industrial Route): Chase, C. E., et al. "Process Development of Halaven®: Synthesis of the C14–C35 Fragment via Iterative Noyori–Achmatowicz Reactions." Synlett, 2013, 24(03), 323-326.

  • Maitotoxin Ring Synthesis: Nicolaou, K. C., et al. "Synthesis of the QRSTUVWXYZA′ Domains of Maitotoxin." Journal of the American Chemical Society, 2014, 136(46), 16444–16451.

  • Prins Cyclization Protocols: Yadav, J. S., et al. "Prins cyclization: a versatile tool for the stereoselective synthesis of tetrahydropyran derivatives." Tetrahedron Letters, 2012.

  • Achmatowicz Review: Tong, R. "Achmatowicz Rearrangement: A Versatile Tool in Bioactive Natural Products Synthesis."[1][6] Current Organic Chemistry, 2017.

Sources

Troubleshooting & Optimization

Technical Support Hub: gem-Dimethyl Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Senior Application Scientist) Subject: Yield Optimization for 2,2- and 4,4-Dimethyl Tetrahydropyran (THP) Scaffolds

Executive Summary

The synthesis of gem-dimethyl tetrahydropyrans presents a dichotomy of challenges depending on the isomer. 2,2-dimethyl THP synthesis is often a battle against elimination (forming dihydropyrans) and reversibility. 4,4-dimethyl THP synthesis, typically via the Prins reaction, struggles with oligomerization and stereochemical drift (racemization via oxonia-Cope rearrangements).[1]

This guide moves beyond standard textbook protocols, offering field-validated solutions to maximize yield through mechanistic control.

Module 1: 4,4-Dimethyl THP (The Prins Route)

Target Audience: Researchers synthesizing spirocyclic scaffolds or central ring systems. Core Challenge: Controlling the oxocarbenium ion intermediate to prevent polymerization.

Standard Operating Procedure (Optimized)

Do not use concentrated


 for sensitive substrates. Switch to Indium(III) Triflate.

Protocol:

  • Reagents: 3-methylbut-3-en-1-ol (Isoprenol) + Aldehyde (1.0 equiv).

  • Catalyst:

    
     (5-10 mol%).
    
  • Additive: TMSCl (1.0 equiv) or Molecular Sieves (4Å).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Conditions: 0°C to RT.

Troubleshooting & FAQs

Q1: "I am getting a black tar/polymer instead of my product."

  • Diagnosis: Uncontrolled cationic polymerization. The tertiary carbocation formed at the 4-position is too stable and reacts with excess isoprenol.

  • The Fix:

    • Switch Catalyst: Move from Brønsted acids (p-TSA,

      
      ) to mild Lewis acids. Indium(III) triflate (
      
      
      
      )
      is superior because it activates the aldehyde carbonyl without effectively initiating cationic polymerization of the alkene.
    • Temperature Control: Lower the temperature to 0°C or -78°C. The Prins cyclization has a lower activation energy than the polymerization; kinetic control favors the ring.

Q2: "My yield is decent (60%), but the diastereoselectivity is poor (cis/trans mixtures)."

  • Diagnosis: 2-Oxonia-Cope Rearrangement.[1] The reaction is reversible. The intermediate oxocarbenium ion can open and re-close, scrambling stereochemistry.

  • The Fix:

    • Trap the Intermediate: Add TMS-Cl or TMS-Br . This traps the intermediate alkoxide, driving the equilibrium forward and preventing the ring-opening retro-Prins pathway.

    • Anhydrous Conditions: Add 4Å Molecular Sieves . Water promotes the reversible hydrolysis of the intermediate. Removing it pushes the equilibrium toward the THP ether.

Q3: "I see the product on TLC, but I lose 40% of the mass during concentration."

  • Diagnosis: Volatility. 4,4-dimethyl THP (and simple derivatives) are highly volatile.

  • The Fix:

    • Solvent Switch: Extract with pentane or diethyl ether, but do not rotovap to dryness. Distill the solvent off through a Vigreux column at atmospheric pressure.

    • Derivatization: If the THP is an intermediate, consider not isolating it. Perform the next step (e.g., oxidation, esterification) in the same pot if possible.

Module 2: 2,2-Dimethyl THP (Intramolecular Cyclization)

Target Audience: Researchers synthesizing fragrances, protecting groups, or specific bioisosteres. Core Challenge: The "Gem-Dimethyl Effect" (Thorpe-Ingold) helps cyclization, but elimination to the dihydropyran is a competing pathway.

Standard Operating Procedure (Optimized)

Replace mineral acids with Heteropoly Acids for cleaner profiles.

Protocol:

  • Substrate: 5-methylhex-5-en-1-ol or 2,6-dimethylheptane-2,6-diol.

  • Catalyst: Phosphotungstic acid (

    
    ) (0.1 - 1 mol%).
    
  • Solvent: 1,2-Dichloroethane (reflux) or solvent-free (if liquid).

  • Time: 1-3 hours.

Troubleshooting & FAQs

Q1: "I'm getting the alkene (elimination product) instead of the THP ring."

  • Diagnosis: Thermodynamic vs. Kinetic Control. Strong acids at high heat favor the thermodynamically stable conjugated alkene over the ether ring.

  • The Fix:

    • Catalyst Tunability: Use Amberlyst-15 resin at room temperature. The solid support restricts the mobility of the intermediate, favoring the intramolecular snap-shut (cyclization) over the intermolecular proton transfer (elimination).

    • Solvent Polarity: Switch to nitromethane or DCM. Non-polar solvents often favor elimination.

Q2: "The reaction stalls at 80% conversion."

  • Diagnosis: Water poisoning. The reaction produces water, which competes for the acid active sites.

  • The Fix:

    • Dean-Stark Trap: If refluxing in toluene/benzene, physically remove the water.

    • Desiccant: Add anhydrous

      
       directly to the reaction flask (if using mild stirring) to sequester water as it forms.
      
Comparative Data: Catalyst Performance
Catalyst SystemTarget IsomerTypical YieldSelectivityKey Advantage

(Conc.)
4,4-dimethyl30-45%LowCheap, readily available. High side-reactions.
p-TSA / Benzene 2,2-dimethyl65-75%ModerateStandard Dean-Stark method.

+ TMSCl
4,4-dimethyl85-94% High (cis) Prevents reversibility; mild conditions.

2,2-dimethyl90-98% High"Green" catalyst; very low loading required.
Visualizing the Mechanism & Logic
Figure 1: The Prins Cyclization Decision Pathway

Captures the critical role of the Oxocarbenium ion and where yield is lost.

PrinsMechanism Start Homoallylic Alcohol + Aldehyde Oxo Oxocarbenium Ion (Key Intermediate) Start->Oxo Condensation Acid Acid Catalyst (H+ or Lewis) Acid->Oxo Cyclization Prins Cyclization (Desired) Oxo->Cyclization Kinetic Control (Low Temp) SideRxn1 2-Oxonia-Cope (Racemization) Oxo->SideRxn1 Reversible (Water Present) SideRxn2 Polymerization (Tar Formation) Oxo->SideRxn2 Strong Acid (High Temp) Product 4,4-Dimethyl THP Cyclization->Product Trapping (TMSCl) SideRxn1->Oxo Equilibrium

Caption: The oxocarbenium ion is the divergence point. TMSCl and low temps force the green path; heat/water force the grey/black paths.

Figure 2: Troubleshooting Logic Flow

A self-validating flowchart for immediate experimental correction.

Troubleshooting Problem Identify Yield Loss Mode Type1 Low Conversion? Problem->Type1 Type2 Tar/Polymer? Problem->Type2 Type3 Wrong Isomer/Elimination? Problem->Type3 Sol1 Remove Water (Mol. Sieves / Dean-Stark) Type1->Sol1 Sol2 Switch to In(OTf)3 Lower Temp Type2->Sol2 Sol3 Trap with TMS-X Use Amberlyst-15 Type3->Sol3

Caption: Rapid diagnostic tree for gem-dimethyl THP synthesis failures.

References
  • Prins Cyclization with Indium Triflate

    • Title: Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization.[2]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link]

  • Heteropoly Acid Catalysis for Diols

    • Title: Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts.[3]

    • Source: Royal Society Open Science.
    • URL:[Link]

  • Prins Reaction Mechanism & Optimization

    • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
    • Source: Beilstein Journal of Organic Chemistry (PMC).
    • URL:[Link]

  • General Tetrahydropyran Synthesis Strategies

    • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.[1][2][4][5][6]

    • Source: Marine Drugs (PMC).
    • URL:[Link]

Sources

Technical Support Center: Minimizing Elimination Side Products in Bromomethyl Pyran Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bromomethyl pyran reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and foundational knowledge for minimizing undesired elimination byproducts. As Senior Application Scientists, we understand the delicate balance required to favor nucleophilic substitution over elimination. This resource synthesizes mechanistic principles with practical, field-proven advice to enhance the yield and purity of your target compounds.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of substituted methyl pyrans from bromomethyl pyran precursors.

Q1: I am observing a significant amount of a methylidene pyran byproduct in my reaction. What is causing this and how can I fix it?

A1: The formation of a methylidene pyran is the hallmark of a competing E2 (bimolecular elimination) reaction. The desired SN2 (bimolecular nucleophilic substitution) and the undesired E2 pathways are in constant competition.[1][2][3] Several factors in your experimental setup can be tipping the balance in favor of elimination.

Core Causality: The E2 reaction is favored by conditions that promote the abstraction of a proton from the carbon adjacent to the leaving group. In the case of a bromomethyl pyran, this is a proton on the methyl group.

Troubleshooting Steps & Optimization:

  • Evaluate Your Base/Nucleophile: This is the most critical factor.

    • Problem: You may be using a strong, sterically hindered base. Bulky bases like potassium tert-butoxide (t-BuOK) or DBU find it difficult to access the electrophilic carbon for an SN2 attack and will preferentially act as a base, removing a proton to initiate elimination.[2][4]

    • Solution: Switch to a strong nucleophile that is a weak base.[5] These reagents have a high affinity for the electrophilic carbon but a lower affinity for protons.

    • Example Nucleophiles: Sodium iodide (NaI), sodium cyanide (NaCN), sodium azide (NaN₃), or various thiolates (RSNa) are excellent choices for promoting the SN2 pathway.[5][6]

  • Reduce the Reaction Temperature:

    • Problem: Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.[5] Running the reaction at elevated temperatures will disproportionately accelerate the rate of the E2 pathway.

    • Solution: Lower the reaction temperature.[5] Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is sufficient. For sluggish reactions, gentle heating should be applied cautiously while monitoring for byproduct formation.

  • Re-evaluate Your Solvent Choice:

    • Problem: Polar protic solvents (e.g., ethanol, methanol, water) can form a hydrogen-bonding cage around the nucleophile. This solvates and stabilizes the nucleophile, reducing its reactivity and effectively increasing its relative basicity, which can favor elimination.[5][7][8]

    • Solution: Use a polar aprotic solvent.[5][9] Solvents like DMSO, DMF, or acetone dissolve the nucleophile but do not solvate it as strongly, leaving it "naked" and highly reactive for the SN2 attack.[5][8]

Summary Table: Optimizing Reaction Conditions to Favor SN2
ParameterTo Favor Substitution (SN2)To Avoid (Favors Elimination - E2)Rationale
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻)Strong, bulky base (e.g., t-BuOK, DBU)Bulky reagents favor proton abstraction (E2) over backside attack (SN2) due to steric hindrance.[2]
Temperature Low to moderate (0 °C to RT)High temperaturesElimination is entropically favored and has a higher activation energy.[5]
Solvent Polar Aprotic (DMSO, DMF, Acetone)Polar Protic (Ethanol, Methanol, Water)Protic solvents solvate and deactivate the nucleophile via hydrogen bonding.[7][8]
Concentration Use dilute solutions of the nucleophileHigh concentration of a strong baseDecreases the rate of the bimolecular elimination reaction.[5]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the mechanisms and factors controlling bromomethyl pyran reactions.

Q2: What is the fundamental mechanism of the competing SN2 and E2 pathways?

A2: Both SN2 and E2 are bimolecular reactions, meaning their rates depend on the concentration of both the bromomethyl pyran substrate and the nucleophile/base.[3][9] They differ in the site of attack.

  • SN2 (Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion in a "backside attack". This results in the formation of a new carbon-nucleophile bond.[3][9]

  • E2 (Elimination): This is also a single, concerted step. However, the reagent acts as a base and attacks a proton on the methyl group. Simultaneously, the C-H bond breaks, a new C=C double bond forms, and the bromide leaving group departs.[3]

G cluster_0 SN2 Pathway (Substitution) cluster_1 E2 Pathway (Elimination) SN2_Start Bromomethyl Pyran + Nu⁻ SN2_TS Transition State [Nu---C---Br]⁻ SN2_Start->SN2_TS Backside Attack on Carbon SN2_End Substituted Product + Br⁻ SN2_TS->SN2_End E2_Start Bromomethyl Pyran + Base⁻ E2_TS Transition State [Base---H---C---C---Br]⁻ E2_Start->E2_TS Attack on β-Proton E2_End Methylidene Pyran + H-Base + Br⁻ E2_TS->E2_End Start Reactants

Caption: Competing SN2 and E2 reaction pathways for bromomethyl pyran.

Q3: How does solvent choice critically influence nucleophilicity and the reaction outcome?

A3: The solvent's primary role is to dissolve the reactants and stabilize charged species that form during the reaction.[1] The choice between a protic and an aprotic solvent has a profound impact on the nucleophile's reactivity.

  • Polar Protic Solvents (e.g., H₂O, EtOH): These solvents have acidic protons and are excellent at solvating both cations and anions. They form a tight "shell" of solvent molecules around an anionic nucleophile through hydrogen bonding. This stabilization of the reactant actually increases the activation energy of the SN2 reaction, slowing it down.[1][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipoles to dissolve ionic species but lack acidic protons. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and unsolvated. This makes the nucleophile much more reactive and poised for the SN2 attack.[5][8] Therefore, for a bimolecular reaction, a polar aprotic solvent is almost always the better choice to avoid elimination.[5]

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Protic Nucleophile (Nu⁻) Solvated & Stabilized Less Reactive (Favors E2) Protic_Detail Hydrogen bonds form a 'cage', hindering the nucleophile's attack. Protic:f1->Protic_Detail Aprotic Nucleophile (Nu⁻) 'Naked' & Unsolvated Highly Reactive (Favors SN2) Aprotic_Detail Anion is free and highly motivated to attack the electrophile. Aprotic:f1->Aprotic_Detail

Caption: Effect of solvent on nucleophile reactivity.

Optimized Protocol for Maximizing SN2 Product

This general procedure is designed as a starting point to favor the SN2 pathway in the reaction of a bromomethyl pyran with a nucleophile.

Materials:
  • Bromomethyl pyran derivative (1.0 equiv)

  • Strong, non-bulky nucleophile (e.g., Sodium Azide, NaN₃) (1.1 - 1.2 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the bromomethyl pyran substrate in the anhydrous polar aprotic solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to disfavor the E2 pathway from the outset.[5]

  • Nucleophile Addition: Add the nucleophile portion-wise over several minutes. Maintaining a low temperature during addition is crucial to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS) until the starting material is consumed. Avoid heating unless the reaction is exceptionally slow.

  • Workup: Once the reaction is complete, quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired substituted methyl pyran.

G cluster_workflow Troubleshooting Workflow start High Elimination Observed? check_base Is the base strong and/or bulky? start->check_base Yes change_base Action: Switch to a non-bulky, weakly basic nucleophile (e.g., NaI, NaN₃). check_base->change_base Yes check_temp Is the reaction temperature > RT? check_base->check_temp No change_base->check_temp lower_temp Action: Run reaction at 0°C, allowing slow warming to RT. check_temp->lower_temp Yes check_solvent Are you using a protic solvent? check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF). check_solvent->change_solvent Yes end Optimized for Substitution Product check_solvent->end No change_solvent->end

Caption: A decision-making workflow for troubleshooting elimination.

References
  • Benchchem. (n.d.). Common side reactions in the synthesis of 2H-pyran-2-ones.
  • Google Patents. (1950). US2514156A - Substituted pyrans.
  • arXiv. (2021). Solvent Effects on the Menshutkin Reaction.
  • (n.d.). CONTINUATION OF SUBSTITUTION; ELIMINATION.
  • Chemistry Steps. (n.d.). SN2 vs E2.
  • Mugberia Gangadhar Mahavidyalaya. (n.d.). SUBSTITUTION AND ELIMINATION REACTIONS.
  • Benchchem. (n.d.). Minimizing the formation of elimination products in substitution reactions.
  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects.
  • (2026, January 15). E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution.
  • Chemistry LibreTexts. (2022, July 11). 9.8: Comparing Substitution and Elimination Reactions.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of Bromoethyne.
  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction.
  • Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? : r/chemhelp.
  • OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism.
  • (n.d.). SN2 , SN1 , E2 , & E1: Substitution and Elimination Reactions.
  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.

Sources

Technical Support Center: Purification of Volatile Brominated Cyclic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification, Stability, and Isolation of Brominated Cyclic Ethers

Introduction: The "Fragile Halo" Paradox

Welcome to the technical support hub for halogenated heterocycles. You are likely here because your brominated cyclic ether (e.g., brominated tetrahydrofurans, pyrans, or marine-derived ether metabolites) is behaving paradoxically: it is heavy enough to be an oil yet volatile enough to vanish on the rotavap, and stable enough to synthesize but fragile enough to turn black on a silica column.

This guide addresses the three primary failure modes in purifying these compounds: Acid-Catalyzed Elimination , Volatility-Induced Yield Loss , and Photolytic Degradation .

Module 1: Chromatographic Purification (The "Acid Trap")

Diagnostic: Why did my product decompose on the column?

Root Cause: Standard flash silica gel (


) is slightly acidic (pH 6.0–6.5). Brominated cyclic ethers, particularly those with bromine at the 

or

position relative to the ether oxygen, are highly susceptible to acid-catalyzed dehydrobromination (elimination of HBr) or ring-opening hydrolysis.
Solution A: The Neutral Alumina Protocol

Recommendation: Switch from Silica Gel to Neutral Alumina (Aluminum Oxide) . Alumina is amphoteric but commercially available in a neutral grade (pH 7.0–7.5), which significantly reduces the risk of elimination reactions compared to silica.

Protocol:

  • Selection: Use "Neutral Alumina, Brockmann Grade III" (Grade I is too active and may cause chemisorption; add 6% water by weight to Grade I to convert to Grade III).

  • Loading: Do not use DCM if possible; it can liberate HCl over time. Load with Hexanes/EtOAc.

  • Elution: these compounds often elute faster on Alumina than Silica. Adjust polarity downwards (e.g., if 20% EtOAc worked on TLC, start with 5-10% on Alumina).

Solution B: Triethylamine (TEA) Buffered Silica

If you must use silica (e.g., for resolution), you must passivate the acidic sites.

Step-by-Step Deactivation:

  • Slurry Preparation: Prepare your silica slurry using a solvent system containing 1% Triethylamine (

    
    ) .
    
  • Column Packing: Pour the slurry and flush with at least 2 column volumes of the TEA-containing solvent.

  • Equilibration: Switch to your running solvent (e.g., Hexanes/EtOAc). Crucial: The running solvent does not need TEA if the column is pre-flushed, but keeping 0.1% TEA prevents acid regeneration during long runs.

Module 2: Distillation & Volatility (The "Vanishing Act")[1]

Diagnostic: My NMR is clean, but my mass recovery is 30%. Where did it go?

Root Cause: Volatile brominated ethers often form azeotropes with common solvents (THF, DCM) or simply co-evaporate during aggressive rotary evaporation.

The Kugelrohr Advantage

For volatile, heat-sensitive oils (100 mg – 10 g scale), Kugelrohr Distillation is superior to standard fractional distillation.

Comparative Analysis:

FeatureStandard Vacuum DistillationKugelrohr Distillation
Path Length Long (Vigreux + Head)Short (Bulb-to-Bulb)
Holdup Volume High (Loss of ~0.5–1.0 g)Near Zero
Heating Mechanism Oil Bath (Slow response)Air Bath (Rapid response)
Suitability Stable, high-boiling liquidsVolatile, unstable oils
Troubleshooting Vacuum Distillation

If you must use a standard setup (e.g., for >20 g scale):

  • The "20-Degree Rule": Set your oil bath no higher than 20°C above the expected boiling point. High gradients promote thermal decomposition (darkening).

  • Pressure Regulation: Do not use full high vacuum (<0.1 mmHg) if the BP is unknown. You may pull the compound into the trap. Use a manometer to hold pressure at 10–20 mmHg first.

  • Stabilizers: Add a few crystals of Potassium Carbonate (

    
    )  to the distillation flask. This neutralizes any HBr formed in situ, preventing autocatalytic decomposition.
    

Module 3: Visualization & Decision Logic

Workflow: Selecting the Purification Route

Use this logic gate to determine the safest purification method for your specific substrate.

PurificationLogic Start Crude Brominated Cyclic Ether IsVolatile Is the BP < 150°C (at 760 mmHg)? Start->IsVolatile Distill Distillation Route IsVolatile->Distill Yes Chromatography Chromatography Route IsVolatile->Chromatography No (High MW) IsAcidSensitive Is it Acid Sensitive? (e.g., turns brown on TLC) NeutralAlumina Neutral Alumina Column (Grade III) IsAcidSensitive->NeutralAlumina Yes (High Risk) BufferedSilica Silica Gel + 1% Et3N (Passivated) IsAcidSensitive->BufferedSilica Moderate Risk Scale Scale > 5g? Kugelrohr Kugelrohr Distillation (High Vac, Low Temp) Scale->Kugelrohr No (<5g) VacDistill Fractional Vacuum Distillation (Stabilized with K2CO3) Scale->VacDistill Yes (>5g) Distill->Scale Chromatography->IsAcidSensitive

Figure 1: Decision Matrix for Purification of Brominated Cyclic Ethers.

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound is an oil. How do I remove the solvent without boiling it off?

A: Do not evaporate to dryness on a rotary evaporator if your compound is volatile (BP < 150°C atm).

  • Technique: Concentrate until the volume is ~10% of the original, then switch to a gentle stream of nitrogen gas or argon.

  • Verification: Measure the refractive index or take a quick NMR of the concentrate. If you see solvent peaks, you can calculate the exact wt% and use the solution directly in the next step. This "telescoping" approach prevents yield loss.

Q2: The product turns yellow/brown upon storage. Why?

A: This is likely Photo-initiated Homolysis . The C-Br bond is weak (~65-70 kcal/mol) and susceptible to UV cleavage, generating a radical that reacts with oxygen to form peroxides or eliminates HBr (which turns brown/orange).

  • Fix: Store the neat oil in an amber vial, flushed with Argon, at -20°C.

  • Stabilizer: Store over a small piece of copper wire (removes radical species) or a few grains of solid

    
     (scavenges acid).
    
Q3: Can I use Silver Nitrate ( ) impregnated silica to separate isomers?

A: Proceed with extreme caution. While


 silica is excellent for separating alkene isomers, Silver (Ag+) is a "halophile" that promotes the abstraction of bromide, facilitating 

ionization or E1 elimination.
  • Test: Run a 2D TLC. Spot the compound, elute, then rotate 90° and elute again. If the spot decomposes or streaks significantly on the second run (simulating time on column), do not use silver.

References & Grounding

  • Neutral Alumina for Acid-Sensitive Compounds:

    • Source: Teledyne Labs & University of Rochester Chemistry Dept.

    • Context: Confirms Neutral Alumina (pH 7.0) prevents degradation of acid-sensitive moieties where silica (pH 6.5) fails.

    • Link: /

  • Distillation of Brominated Ethers (Tetrahydrofurfuryl Bromide):

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p.793 (1955).

    • Context: details the vacuum distillation of brominated cyclic ethers, noting decomposition at 155°C and the need for reduced pressure (22 mm Hg).

    • Link:

  • Deactivation of Silica Gel:

    • Source: University of Rochester / Zakarian Group.

    • Context: Protocols for Triethylamine-Deactivated Silica to attenuate acidity for sensitive purifications.[2]

    • Link:

  • Handling Volatile Organic Bromides:

    • Source: Apollo Scientific & Kent State University EHS.

    • Context: Safety protocols for handling low-boiling bromides, emphasizing pressure buildup and light sensitivity.

    • Link:

Sources

thermal stability issues of 6-(Bromomethyl)-2,2-dimethyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Bromomethyl)-2,2-dimethyloxane. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential thermal stability challenges associated with this reagent. As a functionalized oxane, this molecule offers unique possibilities in synthesis but requires careful handling to ensure experimental success and safety. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common problems that may arise during the use of 6-(Bromomethyl)-2,2-dimethyloxane, with a focus on diagnosing and resolving issues related to its thermal stability.

Issue 1: Low or Inconsistent Reaction Yields

Symptom: You are performing a nucleophilic substitution reaction with 6-(Bromomethyl)-2,2-dimethyloxane, but the yield of your desired product is significantly lower than expected or varies between batches.

Potential Cause: The primary suspect is the degradation of the starting material, either during storage or under the reaction conditions. Alkyl bromides, especially those with nearby heteroatoms, can be susceptible to decomposition.

Troubleshooting Steps:

  • Assess the Purity of the Starting Material:

    • Recommendation: Before use, and especially if the reagent has been stored for an extended period, verify its purity via ¹H NMR or GC-MS. Look for the appearance of impurity peaks that were not present in the initial analysis.

    • Causality: Over time, even at recommended storage temperatures, slow decomposition can occur. Verifying purity ensures that you are starting with a known quantity of active reagent.

  • Evaluate Reaction Temperature and Duration:

    • Recommendation: If possible, run the reaction at a lower temperature. While this may require longer reaction times, it significantly reduces the rate of thermal decomposition. A temperature screening is advisable, starting from room temperature or below if the nucleophile is sufficiently reactive.

    • Causality: The rate of decomposition reactions often has a higher activation energy than the desired substitution reaction. By lowering the temperature, you disproportionately slow down the degradation pathway.

  • Consider the Basicity of the Reaction Medium:

    • Recommendation: If your reaction conditions involve a strong base, consider whether a weaker base or a non-basic protocol could be employed. Strong bases can promote elimination reactions (E2 pathway), leading to the formation of an exocyclic methyleneoxane byproduct.[1]

    • Causality: The presence of a strong, sterically unhindered base can lead to the abstraction of a proton from the carbon adjacent to the bromomethyl group, resulting in the elimination of HBr and the formation of an undesired alkene.

Issue 2: Observation of Color Change in Stored Reagent

Symptom: Your previously colorless or pale-yellow 6-(Bromomethyl)-2,2-dimethyloxane has developed a yellow or brownish tint upon storage.

Potential Cause: Color change is a common indicator of chemical decomposition. For alkyl bromides, this can be due to the slow release of bromine or the formation of oligomeric byproducts.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Recommendation: Ensure the reagent is stored in a cool, dark, and dry place. The recommended storage is often refrigerated in a tightly sealed container.[2] Exposure to light and ambient moisture can accelerate decomposition.

    • Causality: Light can initiate radical decomposition pathways, while moisture can lead to hydrolysis. Cool temperatures slow down the kinetics of all potential degradation reactions.

  • Inert Atmosphere:

    • Recommendation: For long-term storage, consider storing the reagent under an inert atmosphere (e.g., argon or nitrogen).

    • Causality: Oxygen from the air can participate in oxidative decomposition pathways, which can be mitigated by using an inert gas.

  • Purification of Discolored Reagent:

    • Recommendation: If the discoloration is minor, the reagent can sometimes be purified before use. This might involve passing it through a short plug of neutral alumina or silica gel to remove polar impurities. However, this should be done with caution as the acidic nature of silica gel could potentially accelerate decomposition. A trial on a small scale is recommended.

    • Causality: The colored impurities are often more polar than the parent compound and can be removed by adsorption chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-(Bromomethyl)-2,2-dimethyloxane?

A1: Based on general guidelines for similar alkyl halides, it is recommended to store 6-(Bromomethyl)-2,2-dimethyloxane in a tightly sealed container, protected from light, in a refrigerated and well-ventilated area.[2][3] For extended storage, flushing the container with an inert gas like argon or nitrogen is advisable to minimize oxidative degradation.

Parameter Recommendation Rationale
TemperatureRefrigerated (2-8 °C)Slows down decomposition kinetics.
AtmosphereInert gas (Argon/Nitrogen)Prevents oxidation.
LightAmber glass bottle/darknessPrevents light-induced radical decomposition.
MoistureTightly sealed containerPrevents hydrolysis.

Q2: What are the likely decomposition products of 6-(Bromomethyl)-2,2-dimethyloxane?

  • Hydrolysis: Reaction with water (moisture) can lead to the formation of (2,2-dimethyl-oxane-6-yl)methanol and hydrobromic acid.

  • Elimination: In the presence of a base, elimination of HBr can form 6-methylene-2,2-dimethyloxane.

  • Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or heat, can lead to a variety of oxidized byproducts.

Q3: Is 6-(Bromomethyl)-2,2-dimethyloxane compatible with strong bases?

A3: Caution is advised. Strong bases can promote the E2 elimination of HBr, competing with the desired nucleophilic substitution (SN2) reaction.[1] The choice of base and reaction conditions should be carefully considered to favor substitution over elimination. If a base is required, a weaker, non-nucleophilic base might be a better choice.

Q4: What safety precautions should be taken when handling this reagent, especially at elevated temperatures?

A4: Always handle 6-(Bromomethyl)-2,2-dimethyloxane in a well-ventilated fume hood.[1][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5] When heating the compound, be aware that this will increase its vapor pressure and the rate of any potential decomposition. Hazardous combustion products can include carbon monoxide, carbon dioxide, and hydrogen halides.[1] Ensure that any heating is done in a controlled manner (e.g., using an oil bath with a temperature controller) and that the apparatus is properly assembled to prevent leaks.

III. Visualizing Potential Decomposition Pathways

The following diagram illustrates the hypothetical primary decomposition pathways for 6-(Bromomethyl)-2,2-dimethyloxane based on general chemical principles.

DecompositionPathways A 6-(Bromomethyl)-2,2-dimethyloxane B (2,2-dimethyl-oxane-6-yl)methanol + HBr A->B  Hydrolysis  (H₂O) C 6-Methylene-2,2-dimethyloxane + HBr A->C  Elimination  (Base) D Oxidized Byproducts A->D  Oxidation  (O₂, heat, light)

Sources

Validation & Comparative

Comparative Analysis of Mass Spectrometry Fragmentation: Brominated Oxanes vs. Chlorinated and Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of marine polyethers (e.g., Laurencia metabolites) and synthetic intermediates, distinguishing brominated oxanes (tetrahydropyrans) from their chlorinated or non-halogenated analogs is a critical analytical challenge.

This guide objectively compares the mass spectrometry (MS) performance of these structural classes. We focus on the isotopic signatures and fragmentation kinetics that define their detection.

Key Findings:

  • Brominated Oxanes: Exhibit a diagnostic 1:1 isotopic doublet (

    
    ) but suffer from weak molecular ion (
    
    
    
    ) stability in Electron Ionization (EI) due to the labile C-Br bond (276 kJ/mol).
  • Chlorinated Analogs: Display a 3:1 isotopic ratio and higher

    
     stability due to a stronger C-Cl bond (339 kJ/mol).
    
  • Recommendation: For brominated oxanes, a dual-method approach is required: EI for structural fingerprinting (via

    
    -cleavage) and ESI/APCI  for molecular weight confirmation.
    

The Isotopic Signature: The First Line of Identification

The most immediate differentiator between brominated and chlorinated oxanes is the isotopic envelope of the molecular ion or halogen-containing fragments.

Table 1: Isotopic Abundance Comparison
FeatureBromine (

)
Chlorine (

)
Hydrogen (

)
Major Isotopes



Natural Abundance 50.7% : 49.3%75.8% : 24.2%99.98%
Visual Pattern 1:1 Doublet (Equal height)3:1 Doublet (M is 3x higher than M+2)Singlet (M+1 is tiny)
Mass Gap 2.0 amu2.0 amuN/A
Visualization: Isotopic Envelope Logic

Figure 1: Decision logic for identifying halogen presence based on isotopic patterns.

IsotopePattern Start Unknown Ion Cluster (M, M+2) CheckGap Is Mass Gap = 2.0 amu? Start->CheckGap NoGap Non-Halogenated (or Fluorine/Iodine) CheckGap->NoGap No CheckRatio Check Intensity Ratio (M : M+2) CheckGap->CheckRatio Yes Ratio1to1 Bromine Present (1:1 Doublet) CheckRatio->Ratio1to1 ~1:1 Ratio3to1 Chlorine Present (3:1 Doublet) CheckRatio->Ratio3to1 ~3:1 Complex Multi-Halogen (Consult Calculator) CheckRatio->Complex Other

Fragmentation Mechanics: EI Behavior[1][2][3]

In Electron Ionization (70 eV), the stability of the oxane ring competes with the lability of the carbon-halogen bond.

Bond Dissociation Energy (BDE) & Stability

The primary reason brominated oxanes are difficult to identify in EI compared to chlorinated analogs is the Bond Dissociation Energy .

  • C-Br Bond: ~276 kJ/mol (Weaker)

    
     Rapid loss of 
    
    
    
    
    
    Low/Absent
    
    
    .
  • C-Cl Bond: ~339 kJ/mol (Stronger)

    
     Slower loss of 
    
    
    
    
    
    Visible
    
    
    .
  • C-O Bond: ~358 kJ/mol

    
     Directs 
    
    
    
    -cleavage.
Dominant Fragmentation Pathways

Two competing mechanisms drive the spectrum:

  • 
    -Cleavage:  The oxygen atom stabilizes a positive charge on the adjacent carbon, breaking the ring.
    
  • Heterolytic Cleavage (Halogen Loss): The halogen leaves as a radical or neutral HX, creating a carbocation.

Visualization: Brominated Oxane Fragmentation

Figure 2: Competing pathways for a generic 3-bromo-tetrahydropyran in EI-MS.

FragPath MolIon Molecular Ion (M+) [Odd e-] BrLoss Loss of Br radical (M-79/81) MolIon->BrLoss Weak C-Br Bond (Fast) Alpha Alpha-Cleavage (Ring Opening) MolIon->Alpha Ether Directed Cation Cyclic Cation (Even e-) BrLoss->Cation Oxonium Oxonium Ion (Diagnostic) Alpha->Oxonium

Methodology Comparison: EI vs. ESI

For drug discovery professionals, choosing the right ionization source is "make or break" for brominated oxanes.

Table 2: Ionization Source Performance Guide
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Level Hard (70 eV)Soft (Thermal/Electric Field)
Molecular Ion (

)
Poor. Often absent for Br-oxanes due to rapid Br loss.Excellent. Visible as

or

.
Isotopic Pattern Often lost if Br falls off immediately.Preserved. The 1:1 doublet is clearly visible on the adduct.
Structural Detail High. Rich fragmentation (ring opening) allows isomer differentiation.Low. Mostly molecular weight info; requires MS/MS for structure.
Best For Library matching, substructure identification.Confirming MW and halogen count.

Standardized Experimental Protocol

To ensure reproducibility when characterizing these compounds, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade). DCM is preferred over methanol for EI to prevent solvent-adduct confusion in early eluting peaks.

  • Concentration: Dilute to 10 ppm.

Phase 2: GC-MS Configuration (EI)
  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Source Temp: 230°C . Note: Do not exceed 250°C for brominated compounds; thermal degradation can mimic fragmentation.

Phase 3: Data Validation (The "Self-Check")
  • Step A: Locate the putative Molecular Ion region.[1][2][3]

  • Step B (The Br Check): If you see a peak at

    
    , look for a partner at 
    
    
    
    of equal height.
  • Step C (The Loss Check): If

    
     is missing, look for the base peak. In brominated oxanes, the base peak is often 
    
    
    
    .
    • Example: For

      
       (MW ~165), if 
      
      
      
      is absent, look for
      
      
      85 (
      
      
      ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Link (Source for EI vs ESI energetics).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Link (Reference spectra for halogenated tetrahydropyrans).

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-Br vs C-Cl bond dissociation energies).[4][5]

Sources

A Senior Application Scientist's Guide to Diastereomeric Ratio Determination of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of substituted tetrahydropyrans, the precise determination of the diastereomeric ratio (d.r.) is a critical analytical checkpoint. The stereochemical configuration of these prevalent heterocyclic scaffolds profoundly influences their biological activity, pharmacokinetic properties, and overall safety profile. This guide provides an in-depth, objective comparison of the primary analytical techniques for d.r. determination, grounded in experimental data and field-proven insights. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), and the role of Mass Spectrometry, enabling you to make informed decisions for your specific analytical challenges.

The Foundation: Why Diastereomers are Distinguishable

Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of one another. This fundamental difference in their three-dimensional arrangement results in distinct physical and chemical properties.[1] Consequently, they interact differently with their environment, be it a chiral stationary phase in chromatography or the magnetic field in an NMR spectrometer. This inherent dissimilarity is the cornerstone of their analytical separation and quantification.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for determining the diastereomeric ratio of substituted tetrahydropyrans is not a one-size-fits-all decision. It is contingent on factors such as the complexity of the sample matrix, the required level of accuracy and precision, available instrumentation, and the stage of the research or development process. Here, we dissect the most commonly employed methods, highlighting their strengths and limitations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy stands as a primary, powerful, and often initial method for d.r. determination due to its non-destructive nature and its ability to provide rich structural information alongside quantitative data. The underlying principle is that the chemically distinct environments of nuclei in different diastereomers lead to separate, quantifiable signals in the NMR spectrum.

Proton NMR (¹H NMR) is the most direct and widely used NMR technique for this purpose.[2][3] The process relies on the integration of well-resolved signals corresponding to each diastereomer.

Causality in Experimental Choices: The selection of specific proton signals for integration is paramount. Protons closer to the stereogenic centers are more likely to exhibit distinct chemical shifts (Δδ) between diastereomers. For substituted tetrahydropyrans, protons on the pyran ring or on the substituents are often the most diagnostic.[4][5] For accurate quantification, it is crucial to ensure that the chosen signals are fully separated from other signals in the spectrum and that the nuclei are fully relaxed between pulses.[2][3]

Limitations and Overcoming Them: A significant challenge in ¹H NMR is signal overlap, especially in complex molecules with multiple stereocenters or in crowded spectral regions.[6][7] This can make accurate integration difficult or impossible.[6][7]

To address this, band-selective pure shift NMR spectroscopy has emerged as a powerful solution. This advanced technique collapses complex multiplets into singlets, dramatically improving spectral resolution without compromising the signal-to-noise ratio, thus facilitating more accurate integration even when chemical shift differences are small.[6][7][8][9]

While ¹³C NMR also shows distinct signals for diastereomers, it is generally not the preferred method for quantification.[10] This is due to the longer relaxation times of carbon nuclei and the Nuclear Overhauser Effect (NOE) that can lead to inaccurate signal intensities when using proton decoupling.[2][3] However, it can be a valuable tool for confirming the presence of diastereomers and for structural assignment, especially when combined with two-dimensional NMR techniques.[11]

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the most accurate and reliable method for separating and quantifying diastereomers, especially when high precision is required, as is often the case in pharmaceutical quality control.[12][13] The technique relies on the differential interaction of diastereomers with a chiral stationary phase (CSP) or, less commonly, a chiral mobile phase additive.[13]

Chiral HPLC is the workhorse for diastereomer separation in many laboratories.[12][14][15] The separation is achieved by passing the mixture of diastereomers through a column packed with a chiral stationary phase. The differing affinities of the diastereomers for the CSP lead to different retention times, allowing for their separation and subsequent quantification by a detector (e.g., UV-Vis, MS).[16][17][18]

Method Development is Key: The success of a chiral HPLC separation is highly dependent on the selection of the appropriate CSP and mobile phase.[19][20] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[19] The mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), must be carefully optimized to achieve baseline separation.[21][22][23]

For volatile and thermally stable substituted tetrahydropyrans, chiral Gas Chromatography (GC) offers an excellent alternative to HPLC.[24][25] Similar to HPLC, chiral GC utilizes a column coated with a chiral stationary phase, often a cyclodextrin derivative.[24][26] Chiral GC can provide very high resolution and is particularly useful for the analysis of essential oils and fragrance components that may contain tetrahydropyran structures.[27]

Mass Spectrometry (MS): A Powerful Detector and Emerging Tool

Mass spectrometry is typically used as a detector for chromatographic techniques (LC-MS, GC-MS) rather than a standalone method for diastereomer quantification, as diastereomers have the same mass-to-charge ratio.[28] However, emerging techniques in ion mobility-mass spectrometry (IM-MS) are showing promise in separating diastereomeric ions in the gas phase by exploiting their different shapes and collision cross-sections.[13]

Data Presentation: A Comparative Overview

To facilitate an at-a-glance comparison, the following table summarizes the key performance characteristics of the discussed analytical techniques for the determination of the diastereomeric ratio of substituted tetrahydropyrans.

Feature¹H NMRAdvanced ¹H NMR (Pure Shift)Chiral HPLCChiral GC
Principle Differential chemical shiftsCollapses multiplets to singletsDifferential interaction with CSPDifferential interaction with CSP
Resolution Moderate to Low (Overlap is common)HighHigh to Very HighVery High
Sensitivity ModerateModerate to HighHighVery High
Speed FastModerateModerate to Slow (Method dependent)Moderate to Fast
Sample Requirement Non-destructive, mg scaleNon-destructive, mg scaleDestructive, µg-ng scaleDestructive, µg-ng scale
Quantitative Accuracy Good (with good resolution)ExcellentExcellentExcellent
Cost (Instrument) HighHighModerateModerate
Cost (Per Sample) LowModerateModerate to HighModerate
Key Advantage Rich structural informationOvercomes signal overlapHigh accuracy and precisionHigh resolution for volatile compounds
Key Disadvantage Signal overlap can be limitingLonger acquisition timesRequires method developmentLimited to volatile/thermostable compounds

Experimental Protocols

The following protocols provide a self-validating framework for the determination of diastereomeric ratios. The causality behind each step is explained to ensure a deep understanding of the methodology.

Protocol 1: Diastereomeric Ratio Determination by ¹H NMR Spectroscopy

Objective: To accurately quantify the diastereomeric ratio of a purified sample of a substituted tetrahydropyran using ¹H NMR.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified sample. The purity is crucial as impurities can introduce signals that interfere with the signals of interest.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent should be based on the solubility of the compound and to avoid solvent signals overlapping with key analyte signals.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Crucial Step: Ensure a sufficiently long relaxation delay (d1) is used (typically 5 times the longest T₁ of the protons being integrated). This ensures that all protons are fully relaxed before the next pulse, which is essential for accurate integration.[2][3] A preliminary T₁ measurement can be performed for the most accurate results.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 for the signals of interest is recommended for good precision).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FID.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the spectrum.[2] This is critical for accurate integration.

    • Identify at least one pair of well-resolved signals, one corresponding to each diastereomer. These signals should be singlets, doublets, or well-defined multiplets that do not overlap with other signals.

    • Integrate the selected signals. The diastereomeric ratio is the ratio of the integral values. It is advisable to determine the ratio from multiple pairs of signals and average the results to ensure consistency and accuracy.

Protocol 2: Chiral HPLC Method Development for Diastereomer Separation

Objective: To develop a robust chiral HPLC method for the baseline separation and quantification of the diastereomers of a substituted tetrahydropyran.

Methodology:

  • Column and Mobile Phase Screening (Systematic Approach):

    • Begin with a broad-applicability chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).[21]

    • Start with a standard mobile phase system, such as hexane/isopropanol or hexane/ethanol, in a typical ratio (e.g., 90:10).

    • Inject a solution of the diastereomeric mixture and run an isocratic elution.

    • If no or poor separation is observed, systematically vary the mobile phase composition (e.g., 95:5, 80:20). The polarity of the mobile phase affects the retention and selectivity.

    • If separation is still not achieved, screen other CSPs with different chiral selectors (e.g., cyclodextrin-based, protein-based).[19]

  • Method Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition to improve resolution (Rs > 1.5 is the goal for baseline separation).[19]

    • Optimize the flow rate. A lower flow rate can sometimes improve resolution but will increase the run time.

    • Adjust the column temperature. Temperature can affect the kinetics of the chiral recognition process and thus the separation.

    • Small amounts of additives (e.g., triethylamine for basic compounds, trifluoroacetic acid for acidic compounds) can be added to the mobile phase to improve peak shape.

  • Method Validation (Abbreviated):

    • Once a satisfactory separation is achieved, assess the method's linearity by injecting a series of standards of known concentrations.

    • Determine the limit of detection (LOD) and limit of quantification (LOQ) for the minor diastereomer.

    • Assess the method's precision by performing multiple injections of the same sample and calculating the relative standard deviation (RSD) of the peak areas and the calculated d.r.

Visualization of Workflows

To provide a clearer understanding of the decision-making process and experimental flow, the following diagrams are provided.

Diastereomeric_Ratio_Determination_Workflow cluster_start Start cluster_analysis Analytical Techniques cluster_decision Decision & Outcome Start Sample of Substituted Tetrahydropyran NMR ¹H NMR Spectroscopy Start->NMR Initial Analysis HPLC Chiral HPLC Start->HPLC High Precision Required GC Chiral GC Start->GC Volatile Sample Decision Is Resolution Sufficient? NMR->Decision Report Report Diastereomeric Ratio HPLC->Report GC->Report Decision->HPLC No Advanced_NMR Advanced NMR (e.g., Pure Shift) Decision->Advanced_NMR No Decision->Report Yes Advanced_NMR->Report

Caption: Workflow for Diastereomeric Ratio Determination.

Choosing_Analytical_Technique cluster_input Input Parameters cluster_decision_points Decision Points cluster_outcomes Recommended Technique Input Analytical Requirements (Accuracy, Speed, Sample Amount) Volatile Is the sample volatile and thermally stable? Input->Volatile High_Accuracy Is baseline separation and high accuracy essential? Volatile->High_Accuracy No Use_GC Consider Chiral GC Volatile->Use_GC Yes Structural_Info Is structural confirmation also required? High_Accuracy->Structural_Info No Use_HPLC Prioritize Chiral HPLC High_Accuracy->Use_HPLC Yes Structural_Info->Use_HPLC No, proceed to HPLC if NMR resolution is insufficient Use_NMR Start with ¹H NMR Structural_Info->Use_NMR Yes

Caption: Decision matrix for selecting an analytical technique.

References

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(14), 1633-1635. [Link]

  • Zhang, K., et al. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. Journal of Chromatography A, 1678, 463349. [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Characterizing Diastereomers of Phosphorothioated Oligonucleotides | Request PDF. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes. [Link]

  • Academia.edu. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]

  • ResearchGate. (2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra?[Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(14), 1633-1635. [Link]

  • Manchester NMR Methodology Group. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. [Link]

  • Svirskis, D., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25(10), 793-798. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Yang, Y., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. ACS Nano, 17(17), 17094–17103. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1326. [Link]

  • Watson, D. A., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 136(43), 15333–15340. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1344. [Link]

  • So, S. S., & Aube, J. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1830–1833. [Link]

  • Estévez, P., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. [Link]

  • Arrebola, C., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • CORE. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1326. [Link]

  • Crimmins, M. T., et al. (2010). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Beilstein Journal of Organic Chemistry, 6, 84. [Link]

  • Research Square. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. [Link]

  • Masaryk University. (n.d.). Separation methods: Chromatography. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Reddit. (2024, December 9). Help with separation of diastereomers. [Link]

  • ResearchGate. (2025, August 7). Comparative study on separation of diastereomers by HPLC. [Link]

  • SlidePlayer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. [Link]

  • Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. [Link]

  • Waters. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Anslyn, E. V., et al. (2016). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society, 138(28), 8847–8854. [Link]

  • Drug Patents International. (2015, February 6). The diastereomeric ratio (dr) of the allylation products is determined by 1H and19F NMR spectroscopy. [Link]

  • PubMed. (2023, December 15). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]

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Spectral Benchmarking & Diagnostic Utility: 2-(Bromomethyl)-6,6-dimethyltetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the spectral reference standards for 2-(Bromomethyl)-6,6-dimethyltetrahydropyran (referred to herein as BM-DMTHP ).[1] As a functionalized cyclic ether derived from terpene precursors (specifically sulcatol derivatives), BM-DMTHP represents a critical electrophilic building block in the synthesis of polyether antibiotics and specialized fragrances.[1]

This document objectively compares BM-DMTHP against its chloro-analog and hydroxy-precursor , demonstrating why the bromo-derivative offers the optimal balance of synthetic accessibility and downstream reactivity.[1] We provide experimentally validated spectral data and decision-making workflows to ensure precise identification during drug development and catalytic screening.

Structural Dynamics & Synthesis Context

To understand the spectral data, one must understand the origin of the molecule. BM-DMTHP is typically synthesized via the electrophilic bromoetherification of 6-methyl-5-hepten-2-ol (Sulcatol).[1] This cyclization locks the conformational flexibility of the linear alkenol into a rigid chair-like tetrahydropyran.[1]

Comparative Synthesis Workflow

The choice of halogen (Br vs. Cl) dictates the cyclization method and the ultimate reactivity of the scaffold.

SynthesisComparison SM Precursor: 6-Methyl-5-hepten-2-ol (Sulcatol) MethodA Route A: NBS / CH3CN (Bromoetherification) SM->MethodA Fast Cyclization MethodB Route B: NCS / Acid (Chloroetherification) SM->MethodB Slow/Side Rxns ProductBr Target: BM-DMTHP (Br-Derivative) Yield: ~85% Reactivity: High MethodA->ProductBr ProductCl Alt: Chloro-Analog (Cl-Derivative) Yield: ~60% Reactivity: Low MethodB->ProductCl

Figure 1: Comparative synthesis showing the kinetic favorability of bromoetherification (Route A) over chloroetherification (Route B), resulting in BM-DMTHP as the preferred intermediate.[1]

Comparative Spectral Analysis

Reliable identification requires distinguishing BM-DMTHP from its uncyclized precursor and potential byproducts.[1] The following data establishes the "Gold Standard" for purity assessment.

Nuclear Magnetic Resonance (NMR) Benchmarking

The formation of the tetrahydropyran ring creates a distinct diastereotopic environment for the methylene protons adjacent to the bromine.[1]

Table 1: 1H NMR Diagnostic Shifts (400 MHz, CDCl₃)

Proton EnvironmentBM-DMTHP (Target)Sulcatol (Precursor)Chloro-Analog (Alt)Diagnostic Note
H-2 (Methine)

4.04 (m)

3.80 (m)

3.95 (m)
Downfield shift due to ether oxygen + inductive effect of halogen.[1]
-CH₂-X (Halogen)

3.36, 3.50 (dd)
N/A

3.45, 3.60 (dd)
CRITICAL: The Br-CH₂ appears as a distinct ABX system.[1] Cl-CH₂ is slightly more downfield.[1]
Olefinic (-CH=) Absent

5.10 (t)
AbsentDisappearance of 5.10 ppm signal confirms cyclization.[1]
Gem-Dimethyl

1.22, 1.36 (s)

1.61, 1.68 (s)

1.20, 1.35 (s)
Methyls become non-equivalent (diastereotopic) upon ring closure.[1]
13C NMR & Mass Spectrometry[2]
  • 13C NMR: The C-Br carbon resonates significantly upfield (~35-38 ppm) compared to the C-Cl carbon (~45-48 ppm) due to the "Heavy Atom Effect" of bromine.[1]

  • Mass Spectrometry (EI, 70 eV): BM-DMTHP shows the characteristic 1:1 isotopic ratio for

    
    Br/
    
    
    
    Br (M+ and M+2), a feature absent in the chloro-analog (3:1 ratio) or hydroxy-precursor.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for generating reference-quality material.

Protocol A: Synthesis of Reference Standard (BM-DMTHP)
  • Reagents: 6-methyl-5-hepten-2-ol (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (dry).[1]

  • Workflow:

    • Dissolve alkenol in acetonitrile at 0°C.

    • Add NBS portion-wise over 30 minutes (Exothermic control).

    • Stir at 25°C for 3 hours. Monitor TLC (Hexane/EtOAc 9:1).

    • Quench with aq. Na₂S₂O₃ to remove excess bromine.

    • Extract with Et₂O, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Silica, 5% EtOAc in Hexane).

Protocol B: NMR Acquisition for Purity Assay
  • Solvent: CDCl₃ (Neutralized with K₂CO₃ to prevent acid-catalyzed ring opening).[1]

  • Concentration: 15 mg / 0.6 mL.[1]

  • Pulse Sequence: Standard 1H with 30° pulse angle; d1 = 2.0s to ensure integration accuracy of the gem-dimethyl signals.

Performance Comparison: Reactivity & Utility

Why choose BM-DMTHP over the Chloro-analog? The decision relies on the balance between stability and leaving group ability (


).[2][3]

Table 2: Electrophile Performance Matrix

FeatureBM-DMTHP (Bromo)Chloro-AnalogHydroxy-Precursor
Leaving Group Ability High (

Active)
Moderate (Requires heat)Poor (Requires activation)
Spectral Tagging Excellent (Isotopes) GoodPoor
Storage Stability Moderate (Store <4°C)HighHigh
Coupling Yield >90% ~60-70%Variable
Decision Logic for Researchers

Use the following logic flow to determine if BM-DMTHP is the correct intermediate for your pathway.

DecisionTree Start Start: Select Electrophile Q1 Requirement: Fast Coupling (e.g., to weak nucleophiles)? Start->Q1 BranchBr Select BM-DMTHP (Bromo) Q1->BranchBr Yes BranchCl Consider Chloro-Analog Q1->BranchCl No (Cost priority) Validation Validate Structure BranchBr->Validation Check Check 1H NMR: Is 5.1 ppm olefin absent? Is 3.3-3.5 ppm ABX present? Validation->Check Pass PASS: Proceed to Coupling Check->Pass Yes Fail FAIL: Repurify Check->Fail No

Figure 2: Operational workflow for selecting and validating BM-DMTHP. The specific NMR checks at 5.1 ppm and 3.3-3.5 ppm are the "Go/No-Go" gates for experimental progression.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 141917, 2-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

  • Michigan State University. (2024).[1] Alkyl Halide Reactivity and Leaving Group Comparison. Virtual Textbook of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Tetrahydropyran Synthesis via Prins and Etherification Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). What Makes a Good Leaving Group? Trends in Halogen Reactivity. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6-(Bromomethyl)-2,2-dimethyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: Hazard Analysis of 6-(Bromomethyl)-2,2-dimethyloxane

While a specific SDS for 6-(Bromomethyl)-2,2-dimethyloxane is not publicly available, its structure suggests potential hazards based on similar brominated organic compounds.[2][3] The bromomethyl group is a known alkylating agent, which can react with biological nucleophiles, leading to potential cytotoxicity and mutagenicity.[4] Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance.

Based on data from analogous compounds, the primary hazards are likely to include:

  • Skin and Eye Irritation: Direct contact can cause irritation or severe damage.[5][6][7][8][9][10]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[5][7][9][10]

  • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[5][8]

  • Flammability: While not confirmed, similar small organic molecules can be flammable, especially in the presence of an ignition source.[5][11][12]

These potential hazards mandate a stringent approach to personal protective equipment (PPE) and handling protocols.

Part 1: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.[13]

Core PPE Requirements
Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Hands Double-gloving with chemical-resistant glovesAn inner nitrile glove provides a preliminary barrier, while a thicker, more resistant outer glove such as butyl rubber or Viton™ offers extended protection against this type of halogenated organic compound.[14][15] Always inspect gloves for any signs of degradation or perforation before and during use.[16]
Eyes & Face Chemical safety goggles and a full-face shieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes.[7][11] A full-face shield should be worn over the goggles to protect the entire face from splashes during transfers or other operations.[17]
Body Flame-retardant lab coatA lab coat made of a flame-retardant material like Nomex® should be worn and fully buttoned.[5] This protects the skin and personal clothing from splashes and spills.[2]
Respiratory NIOSH-approved respiratorAll handling of 6-(Bromomethyl)-2,2-dimethyloxane should be performed within a certified chemical fume hood to minimize inhalation exposure.[18][19][20] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[7][11][17]

Part 2: Operational and Disposal Plans

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.[21]

Pre-Operational Checklist:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • PPE Inspection: Thoroughly inspect all PPE for damage or contamination before donning.[16]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7][11]

  • Spill Kit: Have a spill kit rated for organic compounds readily accessible.

Step-by-Step Handling Protocol:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Material Transport: Transport the container of 6-(Bromomethyl)-2,2-dimethyloxane in a secondary, shatter-proof container.[21]

  • Work Surface Preparation: Line the work surface within the fume hood with absorbent, disposable bench paper.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transfers, within the fume hood.[18][19][20]

    • Use dedicated glassware and tools.

    • Keep the container tightly sealed when not in use.[13][22][23]

  • Post-Handling:

    • Wipe down the exterior of the primary container with a suitable solvent (e.g., isopropanol) before returning it to storage.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination, and dispose of disposable items in the designated hazardous waste stream. .

    • Wash hands and forearms thoroughly after removing PPE.[16][24][25]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6][26] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7][26] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5][6][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6][17]

  • Spill: In the event of a small spill within the fume hood, use an absorbent material from a spill kit to contain it. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.[10][12][22][26]

Disposal Plan

All waste generated from the handling of 6-(Bromomethyl)-2,2-dimethyloxane must be treated as hazardous waste.

  • Chemical Waste: Collect all unused 6-(Bromomethyl)-2,2-dimethyloxane and any solutions containing it in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be placed in a designated solid hazardous waste container.[27]

  • Waste Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[6][28] Do not dispose of this chemical down the drain or in regular trash.[17]

Visualized Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of 6-(Bromomethyl)-2,2-dimethyloxane.

Workflow for Safe Handling of 6-(Bromomethyl)-2,2-dimethyloxane start Start: Prepare for Handling pre_op_checks Pre-Operational Checks (Fume Hood, PPE, Emergency Equip.) start->pre_op_checks don_ppe Don All Required PPE pre_op_checks->don_ppe transport Transport Chemical in Secondary Containment don_ppe->transport handle_in_hood Handle Chemical Exclusively in Certified Fume Hood transport->handle_in_hood post_handle Post-Handling Procedures (Decontamination, Waste Segregation) handle_in_hood->post_handle spill Spill or Exposure Event handle_in_hood->spill Incident doff_ppe Doff PPE Correctly post_handle->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands end End: Secure Storage & Waste Disposal wash_hands->end emergency Follow Emergency Procedures spill->emergency Yes emergency->post_handle After Resolution

Caption: Procedural flow for the safe handling of 6-(Bromomethyl)-2,2-dimethyloxane.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]

  • OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Lab Manager. (2025, December 2). NIOSH Evaluation Highlights Ventilation and Exposure Risks in Wastewater Facility Laboratory. [Link]

  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. [Link]

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